1-(Bromomethyl)-2,4-dimethylbenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUZJWOTTXZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370386 | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78831-87-5 | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Bromomethyl)-2,4-dimethylbenzene chemical properties
An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Reactivity for the Research Scientist
Abstract
This compound, also known as 2,4-dimethylbenzyl bromide, is a versatile aromatic halide intermediate critical to advanced organic synthesis. Its unique structure, featuring a reactive benzylic bromide functional group on a substituted xylene backbone, makes it an essential building block for introducing the 2,4-dimethylbenzyl moiety into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, detail its primary synthetic route via Wohl-Ziegler bromination with mechanistic insights, and elucidate its key reactivity patterns, including nucleophilic substitution and Grignard reagent formation. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and safety guidelines to empower scientists in its effective and safe application.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a bromomethyl group at position 1. This substitution pattern dictates its reactivity and physical characteristics.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |
| CAS Number | 2746-81-8 | N/A |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(CBr)C=CC(C)=C1 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis. The key expected features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-CH₂Br) typically in the 4.4-4.7 ppm region, two singlets for the non-equivalent methyl groups (-CH₃) around 2.2-2.4 ppm, and a set of multiplets or distinct signals in the aromatic region (6.9-7.3 ppm) corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR would display signals for the benzylic carbon (-CH₂Br) around 30-35 ppm, two distinct signals for the methyl carbons, and six signals for the aromatic carbons, four of which are substituted (quaternary) and three are proton-bearing (CH).
-
IR Spectroscopy: Infrared analysis would reveal characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a prominent C-Br stretching absorption in the fingerprint region (~500-650 cm⁻¹).
Synthesis: The Wohl-Ziegler Bromination of 1,2,4-Trimethylbenzene
The most direct and efficient method for synthesizing this compound is the selective benzylic bromination of 1,2,4-trimethylbenzene (pseudocumene). The Wohl-Ziegler reaction is the gold standard for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3]
Mechanism Deep Dive
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4][5] The key to its selectivity for the benzylic position over aromatic bromination or addition to a double bond is that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂).[4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation to form radicals.[5] This radical then abstracts a bromine atom from a trace amount of Br₂ to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2,4-trimethylbenzene. This step is highly selective for the benzylic position because the resulting 2,4-dimethylbenzyl radical is resonance-stabilized by the aromatic ring.
-
The benzyl radical reacts with a molecule of Br₂ to form the desired product, this compound, and regenerates a bromine radical, which continues the chain.
-
-
Regeneration of Br₂: The HBr generated during propagation reacts with NBS to produce succinimide and a fresh molecule of Br₂. This step is crucial for maintaining the low Br₂ concentration needed to prevent unwanted side reactions.[4]
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Scientist's Insight: Carbon tetrachloride is a traditional solvent because it is inert and the succinimide byproduct is insoluble in it, providing a visual endpoint as it floats to the surface.[2] Due to toxicity, cyclohexane or trifluorotoluene are now preferred alternatives.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically ~80°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound.
Core Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the benzylic C-Br bond.
Nucleophilic Substitution Reactions
The compound is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, typically via an Sₙ2 mechanism, due to the primary nature of the carbon and the good leaving group ability of bromide.[6] This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.
Protocol Example: Synthesis of (2,4-Dimethylphenyl)acetonitrile
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Nucleophile Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) to the solution.
-
Scientist's Insight: A polar aprotic solvent is chosen because it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophilicity and accelerating the Sₙ2 reaction rate. Caution: Cyanide is highly toxic.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude nitrile product, which can be further purified by distillation or chromatography.
Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether solvent converts this compound into its corresponding Grignard reagent, (2,4-dimethylbenzyl)magnesium bromide.[7] This transforms the electrophilic benzylic carbon into a potent nucleophile.[8]
Critical Consideration: Grignard reagents are extremely sensitive to moisture and protic sources.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.
Detailed Experimental Protocol: Grignard Reagent Formation
-
Setup: Assemble a three-neck flask (oven-dried and cooled under nitrogen) with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1-1.2 eq) to the flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7] Add a small portion of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask, just enough to cover the magnesium.
-
Addition: Once the reaction initiates (indicated by bubbling or a gentle exotherm), slowly add the remaining THF solution from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous properties.
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Classification | Source(s) |
|
| GHS07 | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | [1][10] |
| H315: Causes skin irritation | Skin Irritation 2 | [11][12] | ||
| H319: Causes serious eye irritation | Eye Irritation 2 | [10][11][12] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[11][13]
Conclusion
This compound is a synthetically powerful and versatile intermediate. A thorough understanding of its properties, its synthesis via the Wohl-Ziegler reaction, and its characteristic reactivity patterns—especially nucleophilic substitution and Grignard formation—is essential for its effective use in the design and execution of complex synthetic strategies. For professionals in drug discovery and materials science, this compound offers a reliable means to incorporate the 2,4-dimethylbenzyl scaffold, enabling the exploration of novel chemical space. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.
References
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- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
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- 12. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist
This compound, identified by its CAS number 3484-93-1, is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 1,2,4-trimethylbenzene (pseudocumene), its strategic placement of a reactive bromomethyl group on a dimethylated benzene ring makes it a valuable intermediate. The benzylic bromide functionality serves as a potent electrophilic site, enabling chemists to introduce the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This capability is particularly crucial in drug development, where precise structural modifications are paramount for optimizing the pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and experimental insights.
| Property | Value | Source |
| CAS Number | 3484-93-1 | [1] |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=C(CBr)C=CC(C)=C1 | |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |
Section 1: Synthesis and Purification – The Wohl-Ziegler Reaction
The primary and most efficient route for the synthesis of this compound is through the free-radical bromination of 1,2,4-trimethylbenzene at the benzylic position. This transformation, a variation of the Wohl-Ziegler reaction, is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[2][3]
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[2] The core reason is to maintain a low, steady concentration of Br₂ in the reaction medium. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction.[2] Using a high concentration of Br₂ directly would lead to undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich dimethylbenzene ring.
-
Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. Common choices include benzoyl peroxide or azobisisobutyronitrile (AIBN), which decompose upon heating or UV irradiation to form radicals that initiate the chain reaction.[4]
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.[5] These solvents do not participate in the radical reaction and effectively dissolve the starting materials. Due to toxicity concerns, solvents like PhCF₃ are now sometimes used as alternatives to CCl₄.[5]
Workflow for Synthesis of this compound
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 2,3-BIS-BROMOMETHYL-1,4-DIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Structure, Synthesis, and Applications
Executive Summary: 1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon of significant interest to the chemical synthesis and pharmaceutical industries. Its structure, featuring a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2,4-dimethylbenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested protocol for its synthesis via free-radical bromination, an analysis of its chemical reactivity, and essential safety and handling procedures tailored for research and development professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. This compound is frequently confused with its isomers, such as 1-bromo-2,4-dimethylbenzene, which has fundamentally different reactivity. The primary identifiers for the target compound are summarized below.
| Identifier | Value | Source |
| Preferred IUPAC Name | This compound | [1] |
| Synonym | 2,4-Dimethylbenzyl bromide | [1][2] |
| CAS Number | 78831-87-5 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |
Structural Representation
The structure consists of a benzene ring substituted at positions 1, 2, and 4. The bromomethyl group (-CH₂Br) is at position 1, with methyl groups (-CH₃) at positions 2 and 4. This specific arrangement influences the electronic properties and steric environment of the reactive benzylic carbon.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of the compound are essential for planning reactions, purifications, and storage. It is a solid at room temperature.[2]
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 15 °C | [2] |
| Boiling Point | 235.4 °C at 760 mmHg | [2] |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 101.7 °C | [2] |
Synthesis and Purification
Mechanistic Rationale: The Wohl-Ziegler Reaction
The most efficient and selective method for synthesizing benzylic bromides from their corresponding methylarenes is the Wohl-Ziegler reaction.[3][4] This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice over molecular bromine (Br₂) for benzylic bromination. The core reason is selectivity. NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway at the benzylic position over competitive ionic electrophilic addition to the aromatic ring.[5][6]
-
Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.[5][7]
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is traditionally used because it does not react with the radical intermediates.[3] Due to toxicity and environmental concerns, safer alternatives like acetonitrile or trifluorotoluene are now often employed.[3][5]
Detailed Experimental Protocol: Synthesis from 1,2,4-Trimethylbenzene
This protocol describes the selective bromination of a single methyl group of 1,2,4-trimethylbenzene (pseudocumene).
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Anhydrous Benzene or Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous benzene (or acetonitrile). The setup should be in a well-ventilated fume hood.[8]
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq.) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).
-
Reaction: Heat the mixture to a vigorous reflux. The reaction is initiated by the decomposition of the peroxide.[8] The reaction progress can be monitored by observing the solid succinimide (a byproduct) floating to the surface, as it is less dense than the NBS starting material which sinks.[3][5]
-
Workup: Once the reaction is complete (all NBS consumed), cool the flask to room temperature. Filter the mixture to remove the succinimide.[8]
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Purification and Characterization
The crude product is typically an oil or a low-melting solid which can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.[9] Structure confirmation is achieved through spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals (in CDCl₃) are:
-
¹³C NMR: The carbon spectrum will show nine distinct signals, including a signal for the benzylic carbon (-CH₂Br) around δ 30-34 ppm and characteristic signals for the aromatic carbons.[10]
Chemical Reactivity and Synthetic Utility
The Benzylic Bromide Moiety: A Versatile Electrophile
The core of this compound's utility lies in the high reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the reaction rate compared to a simple alkyl bromide. This makes it a valuable reagent for attaching the 2,4-dimethylbenzyl group, which can serve as a protecting group or as a structural component in drug discovery.[11][12][13]
Common Transformations
The compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for building molecular complexity.
Caption: Common nucleophilic substitution reactions of this compound.
Application in Drug Development
Benzyl bromides are foundational building blocks in medicinal chemistry.[11][14] The 2,4-dimethylbenzyl group introduced by this reagent can be used to:
-
Install Protecting Groups: Temporarily mask reactive functional groups like alcohols or amines during a multi-step synthesis.[13]
-
Build Molecular Scaffolds: Serve as a rigid or semi-rigid linker to connect different pharmacophores, creating novel drug candidates with potentially enhanced or new biological activities.
-
Modify Lead Compounds: The addition of the lipophilic 2,4-dimethylbenzyl group can modulate a drug's solubility, membrane permeability, and metabolic stability, which are key parameters in optimizing a drug's pharmacokinetic profile.
Safety, Handling, and Storage
Hazard Identification
This compound is a hazardous chemical and must be handled with appropriate precautions. Like many benzylic bromides, it is a lachrymator (tear-inducing agent) and an irritant.[15]
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[16]
-
Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[16]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[16]
-
-
GHS Pictogram:
-
GHS07 (Exclamation Mark)
-
Safe Handling Protocols
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[16][17] Eyewash stations and safety showers must be readily accessible.[16]
-
Personal Protective Equipment (PPE):
First Aid and Emergency Procedures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18]
-
Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its utility is centered on the benzylic bromide functional group, which allows for the straightforward introduction of the 2,4-dimethylbenzyl moiety into diverse molecular structures. While its primary application is in advanced organic synthesis, particularly in the fields of pharmaceutical and materials science, its hazardous properties necessitate strict adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
- 1. This compound | CAS 78831-87-5 [matrix-fine-chemicals.com]
- 2. Page loading... [guidechem.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [drugfuture.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzyl Bromide [commonorganicchemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
A Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
1-(Bromomethyl)-2,4-dimethylbenzene is a substituted aromatic hydrocarbon featuring a highly reactive benzylic bromide functional group. This reactivity makes it a valuable and versatile intermediate in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure allows for the strategic introduction of a 2,4-dimethylbenzyl moiety into target molecules, a common tactic for modifying steric bulk, lipophilicity, and metabolic stability. This guide provides an in-depth overview of the compound's physicochemical properties, a detailed and mechanistically justified protocol for its synthesis, its core applications as an electrophilic building block in pharmaceutical research, and essential safety and handling protocols.
Physicochemical Properties and Identification
This compound is a solid organic compound whose utility is defined by its chemical structure: a benzene ring substituted with two methyl groups and one bromomethyl group.[1] The key to its function is the bromomethyl group, which serves as a potent electrophilic site for alkylation reactions.
A summary of its core physicochemical properties is presented below for quick reference by researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively and selectively achieved through the free-radical bromination of the corresponding trimethylbenzene precursor, 1,2,4-trimethylbenzene (also known as pseudocumene).[2] This method is a cornerstone of synthetic organic chemistry for functionalizing benzylic positions.[3][4]
2.1. Causality of Method Selection
The choice of free-radical bromination is dictated by the desired regioselectivity. The benzylic C-H bonds of the methyl groups on the aromatic ring are significantly weaker than the aromatic C-H bonds. During a free-radical chain reaction, a bromine radical will preferentially abstract a benzylic hydrogen atom.[5][6] This is because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making it a low-energy, readily formed intermediate.
Using N-Bromosuccinimide (NBS) as the bromine source is critical for maintaining a low, constant concentration of molecular bromine (Br₂) and bromine radicals. This minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.[7][8]
2.2. Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like 1,2-dichloroethane.[9][10]
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-trimethylbenzene and the chosen solvent (e.g., CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (0.02 equivalents).
-
Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats.
-
Workup - Quenching: After the reaction is complete (typically 2-4 hours, monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Workup - Filtration: Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium sulfite solution (to remove any remaining Br₂), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
2.3. Visualization of Synthetic Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The utility of this compound in drug development stems from its identity as a benzylic bromide. Such compounds are potent electrophiles and alkylating agents, used to form new carbon-heteroatom or carbon-carbon bonds.[11][12]
3.1. Role as an Electrophilic Intermediate
The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack. This allows for the covalent attachment of the 2,4-dimethylbenzyl group to a wide range of nucleophiles commonly found in bioactive molecules, including:
-
Alcohols and Phenols (O-Alkylation): To form ethers.
-
Amines (N-Alkylation): To form substituted amines.[13]
-
Thiols (S-Alkylation): To form thioethers.
-
Carboxylates (O-Alkylation): To form esters, often used as protecting groups.[3]
This reactivity is fundamental in building complex molecular architectures needed for active pharmaceutical ingredients (APIs).[14][15]
3.2. Scaffold Modification and Pharmacophore Elaboration
In drug design, small molecular modifications can lead to significant changes in pharmacological activity. This compound is an ideal reagent for:
-
Introducing Steric Bulk: The dimethylbenzyl group can be used to probe steric pockets in enzyme active sites or receptors.
-
Increasing Lipophilicity: The addition of this hydrocarbon-rich fragment increases the overall lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Blocking Metabolic Sites: Attaching the bulky 2,4-dimethylbenzyl group near a metabolically labile site on a drug candidate can sterically hinder enzymatic degradation, thereby increasing the drug's half-life.
3.3. Logical Workflow for Application
The diagram below illustrates the general role of this compound in modifying a drug scaffold containing a nucleophilic handle.
Caption: Application as an alkylating agent in drug scaffold modification.
Safety, Handling, and Storage
As with other benzylic bromides, this compound is expected to be a hazardous substance that requires careful handling.[13] It is classified as an irritant and is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[16][17]
-
Hazards: This compound is a suspected lachrymator (a substance that irritates the eyes and causes tears) and is irritating to the skin, eyes, and respiratory system.[13][18] Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[16]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and specific synthetic intermediate with significant value for researchers in organic and medicinal chemistry. Its well-defined reactivity, centered on the benzylic bromide, allows for the precise and strategic modification of complex molecules. Through a straightforward and high-yielding synthesis via free-radical bromination, this reagent provides an accessible tool for elaborating drug scaffolds, enhancing pharmacokinetic properties, and exploring structure-activity relationships. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling, ensuring its effective and safe application in the laboratory.
References
- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. Benzyl Bromide [commonorganicchemistry.com]
- 14. innospk.com [innospk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Synthesis, Characterization, and Applications
Abstract
1-(Bromomethyl)-2,4-dimethylbenzene, a key aromatic halogenated hydrocarbon, serves as a versatile intermediate in advanced organic synthesis. This technical guide provides an in-depth exploration of this compound, beginning with a clarification of its nomenclature and key identifiers. We delve into the mechanistic principles behind its synthesis, offering a comparative analysis of established protocols, including the highly selective Wohl-Ziegler benzylic bromination. A comprehensive section on analytical characterization provides researchers with the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) necessary for unambiguous identification and purity assessment. Furthermore, this guide highlights the compound's utility as a building block in the pharmaceutical industry, supported by relevant examples. Concluding with essential safety and handling protocols, this document is an authoritative resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.
Introduction and Nomenclature
This compound is a disubstituted toluene derivative where a bromine atom is attached to one of the methyl groups, rendering it a reactive benzylic bromide. Its utility in organic synthesis stems from the lability of the carbon-bromine bond, which makes the 2,4-dimethylbenzyl group an excellent electrophile for introduction into various molecular scaffolds. Due to historical and systematic naming conventions, this compound is known by several synonyms, which can be a source of ambiguity in literature and commercial sourcing. This guide aims to consolidate this information for clarity.
A crucial distinction must be made between benzylic bromination (on the methyl group) and aromatic bromination (on the benzene ring). The title compound, a product of benzylic bromination, should not be confused with isomers like 1-bromo-2,4-dimethylbenzene, where the bromine is directly attached to the aromatic ring.[1]
Compound Identification
To ensure precision in research and procurement, a clear understanding of the compound's various identifiers is essential. The following table summarizes the primary names and registration numbers.
| Identifier | Value | Source(s) |
| Primary IUPAC Name | This compound | [2] |
| CAS Number | 78831-87-5 | [3] |
| Molecular Formula | C₉H₁₁Br | [3] |
| Molecular Weight | 199.09 g/mol | [3] |
| Common Synonyms | 2,4-Dimethylbenzyl bromide | [4] |
| α-Bromo-2,4-dimethyltoluene | ||
| Benzene, 1-(bromomethyl)-2,4-dimethyl- | [3] |
Physicochemical Properties
This compound is typically a colorless solid under standard conditions.[3] Its physical properties are critical for designing reaction setups, purification procedures, and ensuring safe storage.
| Property | Value | Source(s) |
| Appearance | Colorless solid | [3] |
| Melting Point | 15 °C | [4] |
| Boiling Point | 235.4 °C at 760 mmHg | [4] |
| Density | 1.314 g/cm³ | [4] |
| Refractive Index | 1.554 | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound primarily involves the selective bromination of a methyl group at a benzylic position of 1,3-dimethylbenzene (m-xylene) or a derivative. The choice of synthetic route is dictated by the desired selectivity, scale, and safety considerations.
Preferred Method: Wohl-Ziegler Benzylic Bromination
The Wohl-Ziegler reaction is the most reliable and selective method for benzylic bromination.[2][5] It utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[2] The key advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium.[6] This is crucial because high concentrations of Br₂ would lead to competing electrophilic addition to the aromatic ring, a significant side reaction.
Mechanism: The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator (or UV light) homolytically cleaves to form initial radicals, which then react with trace HBr to generate a bromine radical (Br•).
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene. This abstraction occurs preferentially at the benzylic position because the resulting 2,4-dimethylbenzyl radical is stabilized by resonance with the aromatic ring.
-
Propagation (Step 2): The 2,4-dimethylbenzyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the product, this compound, and a new bromine radical, which continues the chain.
-
Termination: The reaction terminates when two radicals combine.
Alternative Method: Synthesis from 2,4-Dimethylbenzyl Alcohol
An alternative route involves the conversion of the corresponding alcohol. This method avoids the direct use of radical conditions on the hydrocarbon but requires the prior synthesis of 2,4-dimethylbenzyl alcohol.
Protocol: A common procedure involves treating (2,4-dimethylphenyl)methanol with a brominating agent like phosphorus tribromide (PBr₃) in an ethereal solvent.[7]
-
Setup: A solution of (2,4-dimethylphenyl)methanol in a suitable solvent (e.g., diisopropyl ether) is prepared in a flask and cooled to 0 °C in an ice bath.
-
Addition: Phosphorus tribromide is added dropwise to the cooled solution with stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 1-2 hours.
-
Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the product.[7]
Causality: This method is effective for small-scale synthesis when the starting alcohol is readily available. The reaction proceeds via an Sₙ2-type mechanism where the hydroxyl group is converted into a good leaving group by PBr₃, followed by displacement by the bromide ion. It offers high conversion but uses corrosive and moisture-sensitive reagents.
Analytical Characterization
Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following data represents expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is the primary tool for structural confirmation. The spectrum is characterized by distinct signals for the benzylic, aromatic, and methyl protons.
-
Expected Chemical Shifts (CDCl₃):
-
δ 7.17-7.20 ppm (d, 1H): Aromatic proton ortho to the -CH₂Br group.
-
δ 6.96-7.00 ppm (m, 2H): Remaining two aromatic protons.
-
δ 4.50 ppm (s, 2H): Benzylic protons of the -CH₂Br group. The singlet nature and downfield shift are highly characteristic.
-
δ 2.37 ppm (s, 3H): Methyl protons at the C4 position.
-
δ 2.30 ppm (s, 3H): Methyl protons at the C2 position.[7]
-
-
-
¹³C NMR: Carbon NMR provides complementary information about the carbon skeleton.
-
Predicted Chemical Shifts (CDCl₃):
-
δ 138-140 ppm: Aromatic quaternary carbon at C4.
-
δ 136-138 ppm: Aromatic quaternary carbon at C1.
-
δ 134-136 ppm: Aromatic quaternary carbon at C2.
-
δ 131-133 ppm: Aromatic C-H carbon (methine).
-
δ 128-130 ppm: Aromatic C-H carbon (methine).
-
δ 126-128 ppm: Aromatic C-H carbon (methine).
-
δ 32-34 ppm: Benzylic carbon (-CH₂Br).
-
δ 20-22 ppm: Methyl carbon (-CH₃).
-
δ 18-20 ppm: Methyl carbon (-CH₃). (Note: Predictions are based on additive rules and comparison with similar structures.[8][9])
-
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl halide functionality.
-
Expected Absorption Bands:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
3000-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).
-
1615, 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1210 cm⁻¹: C-Br stretching vibration (can be weak).
-
880-810 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[10]
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will result in a characteristic molecular ion and fragmentation pattern.
-
Expected m/z Fragments:
-
m/z 198/200: Molecular ion peak (M⁺•), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
-
m/z 119: Base peak, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment is the stable 2,4-dimethylbenzyl cation.
-
m/z 91: Loss of an ethyl group from the [M-Br]⁺ fragment, forming the tropylium ion, a common fragment for benzylic compounds.[11][12]
-
Applications in Pharmaceutical Development
Benzylic bromides are powerful alkylating agents and are widely used as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[13] While direct examples for this compound are proprietary or less common, its structural isomer, 3,5-bis(bromomethyl)toluene, is a key precursor in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used to treat breast cancer.[14][15][16]
The synthesis of Anastrozole involves the alkylation of 1,2,4-triazole with a functionalized benzylic bromide.[14] This highlights the critical role of reagents like this compound as electrophilic building blocks. They enable the covalent linkage of an aromatic core to a nucleophilic moiety (like a heterocycle), a common strategy in medicinal chemistry to construct drug candidates. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties, influencing the molecule's binding affinity and pharmacokinetic profile.
Safety, Handling, and Disposal
This compound and related benzylic bromides are hazardous chemicals that require strict safety protocols.
-
Hazards:
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.
-
Handling: Avoid all personal contact.[19] Use compatible spatulas and glassware. Keep containers tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[20]
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Disposal: All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. youtube.com [youtube.com]
- 13. zhishangchemical.com [zhishangchemical.com]
- 14. vjs.ac.vn [vjs.ac.vn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(Bromomethyl)-2,4-dimethylbenzene, also commonly referred to as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in the field of organic synthesis. Its structure, featuring a reactive benzylic bromide functional group, makes it a potent alkylating agent, enabling the introduction of the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in reactions, and purification. The key physical constants for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 78831-87-5 | [1] |
| Molecular Formula | C₉H₁₁Br | [2] |
| Molecular Weight | 199.09 g/mol | [2] |
| Appearance | Colorless solid or oil | [1] |
| Melting Point | 15 °C | [3] |
| Boiling Point | 235.4 °C at 760 mmHg | [3] |
| Density | 1.314 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| Refractive Index | 1.554 | [3] |
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is most commonly achieved through the bromination of the corresponding alcohol, (2,4-dimethylphenyl)methanol. This method offers high yields and a straightforward procedure.
Experimental Protocol: Synthesis from (2,4-dimethylphenyl)methanol
This protocol details the conversion of (2,4-dimethylphenyl)methanol to this compound using phosphorus tribromide.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,4-dimethylphenyl)methanol in a suitable anhydrous solvent such as diisopropyl ether.
-
Cool the solution to 0 °C using an ice bath.
Step 2: Addition of Brominating Agent
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution of the alcohol. The addition should be controlled to maintain the temperature at 0 °C.[4]
Step 3: Reaction Progression
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour to ensure the reaction goes to completion.[4]
Step 4: Workup and Purification
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil.[1]
References
Hazards associated with 1-(Bromomethyl)-2,4-dimethylbenzene
An In-depth Technical Guide to the Hazards Associated with 1-(Bromomethyl)-2,4-dimethylbenzene
Introduction
This compound, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Br. It belongs to the family of benzyl bromides, which are widely utilized in organic synthesis as versatile alkylating agents for introducing a 2,4-dimethylbenzyl group into various molecules. This reactivity, however, is intrinsically linked to its significant hazardous properties. This guide provides a comprehensive technical overview of the hazards associated with this compound, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. The information presented herein is synthesized from available safety data for the compound and its structural analogs, providing a robust framework for risk assessment and management.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to anticipating its behavior and associated hazards.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Solid | |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | |
| SMILES String | CC1=C(CBr)C=CC(C)=C1 |
The presence of a bromomethyl group attached to a benzene ring makes this compound a potent lachrymator and a reactive electrophile, which is the primary driver of its biological and chemical hazards.
Health Hazard Assessment
This compound and its analogs are potent irritants and corrosive agents. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Acute Toxicity and Primary Hazards
Based on data from structurally similar compounds like 1,4-Bis(bromomethyl)benzene and other benzyl bromides, the following GHS classifications are anticipated.
-
Skin Corrosion/Irritation (Category 1B) : This compound is expected to cause severe skin burns and damage.[1] Contact with the skin will likely lead to immediate irritation, redness, and pain, potentially progressing to chemical burns.
-
Serious Eye Damage/Eye Irritation (Category 1) : Direct contact with the eyes can cause serious, potentially irreversible damage.[1] It is a potent lachrymator, causing immediate and profuse tearing.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : Inhalation of dust or vapors may cause severe irritation to the mucous membranes and upper respiratory tract.[1] Symptoms can include coughing, shortness of breath, headache, and nausea.[1]
-
Acute Toxicity (Oral, Category 4) : While specific data for this compound is limited, related compounds are classified as harmful if swallowed.[2] Ingestion can cause severe irritation and burns to the gastrointestinal tract.[3]
Reactivity and Stability Profile
A clear understanding of a compound's reactivity is crucial for safe storage and handling, preventing accidents and hazardous reactions.
Chemical Stability
The product is stable under normal handling and storage conditions.[1] However, it is sensitive to moisture and should be stored under an inert atmosphere.[1]
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
-
Bases: Reacts vigorously with strong bases.[3]
-
Alcohols and Amines: As a potent alkylating agent, it will react readily with nucleophiles like alcohols and amines.[1][3]
-
Metals: May be corrosive to certain metals.[3]
Hazardous Decomposition Products
When involved in a fire or subjected to high temperatures, this compound can decompose to produce highly toxic and corrosive fumes, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]
-
Hydrogen halides, specifically Hydrogen Bromide (HBr)[3]
Safe Handling and Emergency Protocols
Given the significant hazards, stringent safety protocols must be implemented when handling this compound. The following workflows are designed to provide a self-validating system of safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize all potential for exposure.
Workflow for Establishing a Safe Workspace
Caption: Required engineering controls and PPE for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure a chemical fume hood is operational. Locate the nearest emergency eye wash station and safety shower.[1]
-
Donning PPE: Wear appropriate PPE, including double-layered chemical-resistant gloves, chemical safety goggles, a full-face shield, and a lab coat.[1][3]
-
Handling: Conduct all manipulations of the compound within the fume hood to prevent inhalation of dust or vapors.[3] Avoid creating dust.
-
Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible materials.[1] The storage area should be designated for corrosive materials.[3]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
First-Aid and Emergency Response
Immediate and appropriate first aid is critical in the event of an exposure.
Emergency Response Workflow
Caption: First-aid procedures following exposure to this compound.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[3]
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection.[1] Do not let the chemical enter drains.[3] Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Waste Disposal: Dispose of waste materials at an approved waste disposal plant. Disposal must be in accordance with all local, regional, and national regulations.[3]
Conclusion
This compound is a valuable synthetic reagent, but its utility is matched by its significant hazards. It is a corrosive substance that can cause severe damage to the skin, eyes, and respiratory system. A comprehensive understanding of its reactivity, coupled with strict adherence to engineering controls, personal protective equipment protocols, and emergency procedures, is paramount for its safe use. By integrating the principles and protocols outlined in this guide, research and development professionals can mitigate the risks and handle this compound with the necessary level of caution and respect.
References
A Comprehensive Technical Guide to the ¹H NMR Spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, a precise interpretation of NMR spectra is fundamental to verifying molecular identity, purity, and conformation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene, a substituted aromatic compound. We will dissect the spectrum by examining the core principles of chemical shift, spin-spin coupling, and signal integration, moving beyond simple prediction to explain the causal electronic and spatial effects that govern the spectral output. This document is structured to serve as a practical reference for researchers who rely on rigorous spectral interpretation.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent proton environments within the this compound molecule. Due to the molecule's lack of symmetry, there are five distinct sets of protons.
-
Benzylic Protons (-CH₂Br): Two protons on the carbon adjacent to the benzene ring and the bromine atom.
-
Ortho-Methyl Protons (C2-CH₃): Three protons of the methyl group at the C2 position.
-
Para-Methyl Protons (C4-CH₃): Three protons of the methyl group at the C4 position.
-
Aromatic Protons (Ar-H): Three protons located at the C3, C5, and C6 positions of the benzene ring.
Each of these environments will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift, integration value, and splitting pattern.
A Predictive Analysis of the ¹H NMR Spectrum
The appearance of a ¹H NMR spectrum is governed by the interplay of local electronic environments and through-bond interactions between neighboring protons.
Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to the electron density surrounding it. Electron-withdrawing groups decrease this density (a "deshielding" effect), causing the signal to appear at a higher chemical shift (downfield), while electron-donating groups increase electron density ("shielding") and move the signal to a lower chemical shift (upfield).[1]
-
Benzylic Protons (-CH₂Br): These protons are subject to two significant deshielding effects. First, their position adjacent to the benzene ring places them in a benzylic environment, which typically resonates around 2.2-2.5 ppm.[2] Second, the attached bromine atom is highly electronegative, further withdrawing electron density. This combined influence shifts the signal significantly downfield, with an expected chemical shift in the range of ~4.4–4.5 ppm . This is consistent with the observed shift for benzyl bromide (4.45 ppm in CDCl₃).[3]
-
Methyl Protons (-CH₃): The two methyl groups are attached directly to the aromatic ring. Their protons will resonate in the typical range for benzylic methyl groups, around 2.2–2.4 ppm .[4] Although the electronic environments of the C2-methyl and C4-methyl groups are slightly different, their chemical shifts are often very close and may even overlap depending on the spectrometer's resolution.
-
Aromatic Protons (Ar-H): Protons directly attached to a benzene ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the aromatic ring current.[5][6] The specific shifts of the three aromatic protons in this compound are influenced by the substitution pattern:
-
H6: This proton is ortho to the electron-withdrawing bromomethyl group and will be the most deshielded of the aromatic protons, appearing furthest downfield.
-
H5: This proton is ortho to the weakly electron-donating C4-methyl group.
-
H3: This proton is positioned between the two weakly electron-donating methyl groups at C2 and C4. Collectively, these protons will appear as distinct signals in the ~6.9–7.2 ppm region.
-
Signal Integration
The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the relative integration values will be:
-
-CH₂Br: 2H
-
C2-CH₃: 3H
-
C4-CH₃: 3H
-
Ar-H (total): 3H (as three individual 1H signals)
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling, or J-coupling, is the through-bond interaction between non-equivalent protons, which results in the splitting of NMR signals.[7] The multiplicity of a signal can typically be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[8] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).
-
-CH₂Br (at ~4.4 ppm): These protons have no adjacent, non-equivalent protons. Therefore, this signal will appear as a singlet (s) .
-
-CH₃ groups (at ~2.3 ppm): The protons of both methyl groups have no adjacent protons to couple with. Both signals will appear as singlets (s) .
-
Aromatic Protons (at ~6.9–7.2 ppm): The coupling patterns in substituted benzene rings are highly informative.
-
H6: This proton is adjacent to only one proton, H5. This is an ortho-coupling (a three-bond coupling, ³J), which is typically strong (7–10 Hz).[9] Thus, the H6 signal will be split into a doublet (d) .
-
H5: This proton is coupled to H6 (ortho-coupling, ³J ≈ 7–10 Hz) and to H3 (meta-coupling, a four-bond coupling, ⁴J). Meta-coupling is significantly weaker, typically 2–3 Hz.[7][9] This double splitting will result in a doublet of doublets (dd) .
-
H3: This proton is only coupled to H5 via a weak meta-coupling (⁴J ≈ 2–3 Hz). It has no ortho neighbors. Therefore, its signal will appear as a narrow doublet (d) or, if the resolution is insufficient to resolve the small coupling, a sharp singlet (s) .
-
Summary of Predicted Spectral Data
The anticipated ¹H NMR data for this compound is summarized below for clarity and quick reference.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| -CH₂Br | ~4.45 | Singlet (s) | N/A | 2H |
| C2-CH₃ | ~2.35 | Singlet (s) | N/A | 3H |
| C4-CH₃ | ~2.30 | Singlet (s) | N/A | 3H |
| Ar-H (H6) | ~7.15 | Doublet (d) | ³J ≈ 8.0 | 1H |
| Ar-H (H5) | ~7.00 | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |
| Ar-H (H3) | ~6.95 | Doublet (d) or Singlet (s) | ⁴J ≈ 2.0 | 1H |
Visualization of Molecular Structure and Coupling
The following diagram illustrates the unique proton environments and the key through-bond coupling interactions that define the splitting patterns in the aromatic region of the spectrum.
Caption: Structure of this compound with key proton-proton J-couplings.
Experimental Protocol: High-Resolution Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation. A compromised sample cannot be fully rectified by instrument settings or data processing. The following protocol ensures the acquisition of high-resolution data.
Materials:
-
This compound sample (5-25 mg)[10]
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8+ atom % D)[11]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
High-quality 5 mm NMR tube (clean and dry)
-
Pasteur pipette and glass wool
-
Small vial for dissolution
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-15 mg of the compound into a clean, dry vial.[12]
-
Solvent Addition: Add ~0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[11] Most deuterated solvents contain a small amount of TMS (0.03-0.05%) which serves as the internal reference standard (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample completely dissolves.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.[10] This step is essential to remove any suspended particulate matter, which can severely degrade magnetic field homogeneity and cause significant line broadening.[10]
-
Sample Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL. Incorrect sample volume can complicate the shimming process, which optimizes the magnetic field homogeneity.[11]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize homogeneity before data acquisition.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles manifest in a real-world molecule. The spectrum is defined by five distinct signals: a downfield singlet for the bromomethyl protons, two upfield singlets for the non-equivalent methyl groups, and a characteristic set of three signals in the aromatic region (a doublet, a doublet of doublets, and a narrow doublet/singlet). Each signal's chemical shift, integration, and multiplicity provides unambiguous evidence for the compound's specific substitution pattern. This guide provides the predictive framework and experimental considerations necessary for researchers to confidently assign the structure of this molecule and apply these interpretive principles to more complex chemical entities.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. web.pdx.edu [web.pdx.edu]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. acdlabs.com [acdlabs.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(bromomethyl)-2,4-dimethylbenzene. In the absence of publicly available experimental data, this document presents a robustly predicted spectrum grounded in fundamental NMR principles and substantiated by data from analogous structures. It serves as an essential resource for researchers, scientists, and professionals in drug development, offering not only a detailed spectral interpretation but also a field-proven protocol for experimental acquisition. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of both the theoretical and practical aspects of ¹³C NMR spectroscopy for the structural elucidation of substituted aromatic compounds.
Theoretical Principles of Spectral Analysis
The structural characterization of novel or modified organic compounds is a cornerstone of chemical and pharmaceutical research. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. For a molecule like this compound, a trisubstituted benzene derivative, a thorough understanding of symmetry and substituent effects is paramount for an accurate spectral assignment.
Molecular Symmetry and Chemical Equivalence
The first step in predicting a ¹³C NMR spectrum is to determine the number of chemically non-equivalent carbon atoms in the molecule. Carbons that can be interchanged by a symmetry operation (like a plane of symmetry or an axis of rotation) are considered chemically equivalent and will produce a single resonance signal.
This compound possesses no plane of symmetry that bisects the molecule into identical halves. Due to the unsymmetrical substitution pattern (bromomethyl at C1, methyl at C2, and methyl at C4), all nine carbon atoms in the molecule are in unique chemical environments. Therefore, it is predicted that the proton-decoupled ¹³C NMR spectrum will exhibit nine distinct signals .
To facilitate discussion, the following standard IUPAC numbering is adopted for the carbon atoms:
Figure 1: Structure and Carbon Numbering of this compound.
Substituent Chemical Shift (SCS) Effects
The chemical shifts of the aromatic carbons (C1-C6) are modulated by the electronic effects of the attached groups. The base value for a benzene carbon is ~128.5 ppm. Substituents alter this value through inductive and resonance effects.
-
Methyl Groups (at C2 and C4): Methyl groups are weakly electron-donating through induction and hyperconjugation. This increases the electron density on the aromatic ring, causing a shielding effect (an upfield shift to a lower ppm value) on the carbons to which they are attached (ipso), as well as the ortho and para positions.[1]
-
Bromomethyl Group (at C1): The -CH₂Br group presents a more complex influence. The electronegative bromine atom withdraws electron density inductively through the sigma bonds, which would typically deshield nearby carbons (downfield shift). However, the bromine atom also possesses a large, polarizable electron cloud. This can lead to a phenomenon known as the "heavy atom effect," which introduces significant diamagnetic shielding, often causing an upfield shift for the ipso-carbon that is counterintuitive to simple electronegativity arguments.[2][3] The overall effect on the aromatic ring is a combination of these factors.
Predicted ¹³C NMR Spectrum and Peak Assignments
The following chemical shifts are predicted using a machine learning-based algorithm, cross-referenced with empirical data from structurally similar compounds to ensure high fidelity. The analysis assumes the spectrum is recorded in deuterated chloroform (CDCl₃), a common and relatively non-interactive solvent for such compounds.[4][5]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification for Assignment |
| C4 | 138.5 | Quaternary (Aromatic) | Ipso-carbon attached to a methyl group (C8) and para to the bromomethyl group. Expected to be significantly deshielded by two alkyl substituents. |
| C2 | 137.9 | Quaternary (Aromatic) | Ipso-carbon attached to a methyl group (C7) and ortho to the bromomethyl group. Similar to C4 but with slightly different electronic influence due to proximity to the -CH₂Br group. |
| C1 | 135.8 | Quaternary (Aromatic) | Ipso-carbon attached to the bromomethyl group. Its chemical shift is a balance of deshielding from two alkyl groups and the complex electronic effects of the -CH₂Br substituent. |
| C5 | 131.5 | CH (Aromatic) | Ortho to the C4-methyl group and meta to the C2-methyl and C1-bromomethyl groups. Expected to be one of the most downfield aromatic CH carbons. |
| C6 | 129.8 | CH (Aromatic) | Ortho to the C1-bromomethyl group and meta to the C4-methyl group. The influence of the adjacent -CH₂Br group is significant. |
| C3 | 126.5 | CH (Aromatic) | Ortho to the C2-methyl group and meta to the C1-bromomethyl group. Typically shielded by the ortho methyl group. |
| C9 | 33.5 | CH₂ (Alkyl Halide) | Benzylic carbon directly attached to the electronegative bromine atom. The chemical shift is characteristic of R-CH₂Br carbons.[6] |
| C8 | 21.1 | CH₃ (Alkyl) | Methyl carbon at the C4 position. Typical chemical shift for a methyl group attached to an aromatic ring. |
| C7 | 19.4 | CH₃ (Alkyl) | Methyl carbon at the C2 position. Slightly shielded compared to C8 due to the steric and electronic environment of the crowded 1,2,4-substitution pattern. |
Disclaimer: These values are generated from a predictive model and should be used as a guide for experimental verification. Actual experimental values may vary slightly.
Field-Proven Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. This protocol is designed to yield a spectrum with excellent signal-to-noise (S/N) and resolution, particularly for the low-intensity quaternary carbon signals.
Sample Preparation
-
Analyte Concentration: Dissolve 20-50 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).
-
Solvent: CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined solvent signal (a triplet at ~77.16 ppm) which can be used for chemical shift referencing.[7]
-
Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) if absolute chemical shift referencing to 0.00 ppm is required. Modern spectrometers can reference the spectrum to the residual solvent peak, making TMS optional.[7]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
This protocol is based on a standard 400 MHz spectrometer.
Figure 2: Standard workflow for ¹³C NMR spectrum acquisition and processing.
Key Acquisition Parameters:
-
Experiment: Standard 1D proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).
-
Spectral Width (sw): ~240 ppm (from approx. -10 to 230 ppm) to ensure all signals, including potential impurities, are captured.
-
Transmitter Frequency Offset (o1p): Centered in the spectral window, typically around 100-110 ppm.
-
Acquisition Time (aq): 1.0 - 1.5 seconds. This parameter affects the digital resolution of the spectrum. A longer acquisition time yields better resolution.
-
Relaxation Delay (d1): 2.0 - 5.0 seconds . This is a critical parameter. Quaternary carbons have long spin-lattice relaxation times (T₁). A sufficiently long delay is essential to allow these nuclei to fully relax between pulses, ensuring their signal is not saturated and that integrations (if performed) are meaningful.[8]
-
Number of Scans (ns): 256 to 1024 scans. The final number will depend on the sample concentration. The S/N ratio improves with the square root of the number of scans. Monitor the spectrum periodically during acquisition until the quaternary carbon signals are clearly distinguishable from the baseline.
Advanced Technique: Use of a Relaxation Agent
For samples with very low concentration or when instrument time is limited, the long relaxation delay required for quaternary carbons can make the experiment prohibitively long.
Causality: The slow relaxation of quaternary carbons is due to the inefficiency of the dipole-dipole relaxation mechanism, which is dominant for protonated carbons. To overcome this, a paramagnetic relaxation agent can be added.
Protocol:
-
Add a very small amount (1-3 mg) of Chromium(III) acetylacetonate, Cr(acac)₃, to the prepared NMR sample.[9]
-
The Cr(acac)₃ introduces an efficient electron-nuclear dipolar relaxation mechanism, dramatically shortening the T₁ of all carbons, including quaternary ones.[10][11]
-
This allows the relaxation delay (d1) to be significantly reduced (e.g., to 0.5 s) without saturating the quaternary signals, enabling the acquisition of more scans in a shorter period.
-
Trustworthiness Check: The trade-off is a slight broadening of the NMR signals. The amount of Cr(acac)₃ should be minimized to a level that provides sufficient relaxation enhancement without compromising spectral resolution.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential multiplication (line broadening factor lb of 1-2 Hz) to improve the S/N ratio, followed by a Fourier transform (efp).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure a flat baseline for accurate peak picking.
-
Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of the nine expected signals and any solvent or impurity peaks.
-
Structural Validation: Compare the experimental spectrum to the predicted assignments in Section 2.0. The number of signals (nine), their approximate chemical shifts, and the distinction between aromatic (125-140 ppm), alkyl halide (30-40 ppm), and alkyl (19-22 ppm) regions should confirm the structure of this compound.
Conclusion
This guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of this compound. By integrating theoretical principles of molecular symmetry and substituent effects with a detailed, field-tested experimental protocol, it equips researchers with the necessary tools for confident structural elucidation. The predicted spectrum, with nine distinct signals, serves as a reliable benchmark for experimental verification. The described methodologies, including the strategic use of relaxation agents, ensure the efficient acquisition of high-quality data, which is indispensable for the rigorous demands of modern chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Infrared Spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and interpretation of the infrared (IR) spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this compound, grounded in established spectroscopic principles. We will explore the characteristic vibrational modes, the influence of substituents on the benzene ring, and the key diagnostic peaks that enable the unequivocal identification of this molecule.
Introduction: The Significance of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to each molecule, providing a "molecular fingerprint" that is invaluable for structural elucidation and compound identification.
For a molecule such as this compound, IR spectroscopy allows us to confirm the presence of key functional groups, including the aromatic ring, the methyl substituents, the methylene group, and the carbon-bromine bond. The precise position and intensity of these absorption bands offer insights into the molecular structure and bonding environment.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound combines several key functional groups that give rise to a rich and informative IR spectrum. Understanding these components is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound.
The primary vibrational modes we expect to observe in the IR spectrum can be categorized as follows:
-
Aromatic C-H Stretches: Vibrations of the hydrogen atoms attached to the benzene ring.
-
Aliphatic C-H Stretches: Vibrations of the hydrogen atoms in the methyl (CH₃) and methylene (CH₂Br) groups.
-
C=C Ring Stretches: Vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds.
-
C-Br Stretch: The stretching vibration of the carbon-bromine bond.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable IR spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.
Methodology:
-
Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis using either the KBr pellet method or as a thin film from a volatile solvent.
-
KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorption from the sample holder or KBr.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Spectral Interpretation: A Detailed Peak Analysis
The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound, with a detailed explanation of their origins.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Interpretation |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | These peaks, appearing above 3000 cm⁻¹, are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized, as in an aromatic ring.[1][2] |
| 2975-2950 | Medium to Strong | Asymmetric CH₃ Stretch | The asymmetric stretching of the methyl groups results in a strong absorption in this region.[3] |
| 2930-2915 | Medium to Strong | Asymmetric CH₂ Stretch | The methylene group attached to the bromine atom also exhibits an asymmetric stretching vibration. |
| 2880-2860 | Medium | Symmetric CH₃ Stretch | The corresponding symmetric stretching of the methyl groups.[3] |
| 2860-2840 | Medium | Symmetric CH₂ Stretch | The symmetric stretching of the methylene group. |
| 2000-1665 | Weak | Aromatic Overtones/Combination Bands | These weak and often complex bands are characteristic of the substitution pattern on the benzene ring and can be used for confirmation.[2][4] |
| 1615-1585 | Medium to Weak | Aromatic C=C Ring Stretch | The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in this region.[1][2] |
| 1500-1400 | Medium to Strong | Aromatic C=C Ring Stretch | Another set of C=C stretching bands for the aromatic ring.[1][2] |
| 1470-1430 | Medium | CH₂ Scissoring (Bending) | The in-plane bending vibration of the methylene group. |
| 1385-1370 | Medium | CH₃ Symmetric Bending | The "umbrella" mode of the methyl groups. |
| 1300-1150 | Medium | CH₂ Wagging | The out-of-plane bending (wagging) of the C-H bonds in the methylene group attached to the bromine atom is expected in this region.[2] |
| 900-675 | Strong | Aromatic C-H Out-of-Plane (oop) Bending | The position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, a strong band is expected in the 885-805 cm⁻¹ range.[4][5] |
| 690-515 | Medium to Strong | C-Br Stretch | The stretching vibration of the carbon-bromine bond is expected in this lower frequency region due to the heavier mass of the bromine atom.[2][6] |
Key Diagnostic Features and Structural Confirmation
The most informative regions of the IR spectrum for confirming the structure of this compound are:
-
The C-H Stretching Region (3100-2800 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds.
-
The Aromatic "Fingerprint" Region (2000-1665 cm⁻¹ and 900-675 cm⁻¹): The weak overtone bands and the strong out-of-plane C-H bending bands are highly characteristic of the 1,2,4-trisubstitution pattern of the benzene ring.
-
The C-Br Stretching Region (690-515 cm⁻¹): A medium to strong absorption in this region provides direct evidence for the presence of the bromomethyl group.
Caption: Experimental workflow for obtaining the FTIR spectrum.
Conclusion
The infrared spectrum of this compound is a powerful tool for its identification and structural verification. By carefully analyzing the characteristic absorption bands corresponding to the aromatic ring, methyl and methylene groups, and the carbon-bromine bond, researchers can confidently confirm the identity and purity of this compound. The principles and data presented in this guide provide a solid framework for the interpretation of the IR spectrum of this and related substituted aromatic compounds.
References
Purity and assay of 1-(Bromomethyl)-2,4-dimethylbenzene
An In-depth Technical Guide to the Purity and Assay of 1-(Bromomethyl)-2,4-dimethylbenzene
Abstract
This compound, a substituted benzyl bromide, is a pivotal intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The reactive nature of its benzylic bromide functional group makes it highly valuable for introducing the 2,4-dimethylbenzyl moiety, but this same reactivity also predisposes it to impurity formation and degradation. Consequently, rigorous control and accurate characterization of its purity and assay are not merely procedural formalities but are fundamental to ensuring reaction predictability, maximizing yields, and maintaining the safety and quality of the final product. This guide provides a comprehensive framework for the analytical characterization of this compound, grounded in field-proven methodologies. We will explore the compound's synthesis context to anticipate likely impurities and detail robust, self-validating protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Compound Profile and Safe Handling
Before undertaking any analytical work, a thorough understanding of the compound's properties and hazards is essential. This compound is a lachrymator, meaning it is a potent irritant to the eyes, mucous membranes, and respiratory tract.[1][2] All manipulations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁Br | [3][4] |
| Molecular Weight | 199.09 g/mol | [3][5] |
| CAS Number | 5831-55-0 | [4] |
| Appearance | Solid | [3] |
| Boiling Point | ~226-228 °C (decomposes) | |
| Density | Data not widely available; similar to other benzyl bromides | |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Acetonitrile, Chloroform) | [6] |
The compound can degrade upon exposure to moisture, light, and elevated temperatures.[1][7] It should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to prevent hydrolysis to the corresponding benzyl alcohol and to minimize other degradation pathways.[6]
Synthesis Context and Impurity Profiling
Effective purity analysis begins with understanding the manufacturing process, as this dictates the likely impurity profile. The most common synthetic route to this compound is the free-radical bromination of 1,2,4-trimethylbenzene (pseudocumene) using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[8]
Figure 1: Synthesis pathway and primary sources of impurities.
Based on this pathway, the critical impurities to monitor include:
-
Starting Material: Unreacted 1,2,4-trimethylbenzene.[8]
-
Over-brominated Byproducts: Species such as 1,2-bis(bromomethyl)-4-methylbenzene or 1-(dibromomethyl)-2,4-dimethylbenzene.
-
Positional Isomers: If the starting 1,2,4-trimethylbenzene contains other trimethylbenzene isomers, corresponding brominated isomers will be present.
-
Degradation Products: Primarily (2,4-dimethylphenyl)methanol, formed by hydrolysis.[7]
-
Residual Reagents: Traces of the brominating agent or radical initiator.
Core Analytical Methodologies
A multi-pronged, orthogonal approach is required for a definitive assessment of purity and assay. No single technique is sufficient. We will detail the three pillars of analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) for Purity and Volatile Impurities
Causality: GC is the premier technique for analyzing volatile and thermally stable compounds. Its high resolving power makes it ideal for separating the target compound from its closely related volatile impurities, such as the starting material and over-brominated species. A Flame Ionization Detector (FID) provides excellent quantitative data for purity assessment (area percent), while Mass Spectrometry (MS) coupling provides definitive identification of unknown peaks.[9][10]
Caption: General workflow for GC-MS impurity analysis.
Experimental Protocol: GC-FID/MS
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Acetonitrile.[9]
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
The analysis can be performed on a standard gas chromatograph coupled to an FID for purity and/or a mass spectrometer for identification.[9]
-
Table 2: Recommended GC Parameters
| Parameter | Value | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column providing good separation for aromatic compounds.[9][10] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical program to separate volatile starting materials from the higher-boiling product and byproducts.[10] |
| FID Temperature | 300 °C | Ensures all eluted compounds are detected. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS.[10] |
| MS Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra for library matching.[10] |
-
Data Analysis:
-
Purity (FID): Calculate the purity by area percent, assuming all components have a similar response factor. The area of the main peak is divided by the total area of all peaks.
-
Impurity Identification (MS): For each impurity peak, obtain the mass spectrum and compare it against a reference library (e.g., NIST) for tentative identification. The fragmentation pattern will be key to confirming the structures of novel or unexpected byproducts.
-
High-Performance Liquid Chromatography (HPLC) for Assay
Causality: HPLC is the gold standard for determining the precise concentration (assay) of an active ingredient or key intermediate. Unlike GC area percent, an HPLC assay is calculated against a certified reference standard, providing a true measure of mass/mass content. It is also well-suited for analyzing non-volatile or thermally labile impurities that would not be amenable to GC.[10][11]
Experimental Protocol: HPLC-UV Assay
-
Reference Standard Preparation:
-
Accurately weigh approximately 20 mg of a certified this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a suitable solvent like acetonitrile. This is the Stock Standard.
-
Prepare a working standard (e.g., 0.02 mg/mL) by diluting the stock standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the same solvent used for the standard.
-
-
Instrumentation and Conditions:
-
A standard HPLC system with a UV detector is used. A C18 column is a robust choice for reverse-phase separation of this type of compound.[11]
-
Table 3: Recommended HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) | Standard reverse-phase column offering good retention and separation.[11] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common mobile phase for compounds of this polarity. May require optimization. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | |
| UV Detection | ~220 nm or 274 nm | Wavelengths where the benzene ring exhibits strong absorbance. |
-
Data Analysis and Calculation:
-
Inject the standard and sample solutions (bracketing the sample with standard injections is good practice).
-
Ensure system suitability parameters (e.g., tailing factor, plate count, %RSD of replicate injections) are met.
-
Calculate the assay using the following formula:
Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard
-
Nuclear Magnetic Resonance (NMR) for Structural Verification and Quantitative Assay (qNMR)
Causality: ¹H NMR spectroscopy is an unparalleled tool for absolute structural confirmation. The chemical shift, multiplicity, and integration of the proton signals provide a unique fingerprint of the molecule.[12] Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity/assay without requiring a reference standard of the analyte itself; instead, a certified internal standard is used.[13]
Caption: Correlation between the structure and expected ¹H NMR signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation (Qualitative):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Interpretation (Structural Verification):
-
~4.5 ppm: A sharp singlet integrating to 2 protons, corresponding to the benzylic -CH₂ Br group.
-
~7.0-7.2 ppm: A set of signals in the aromatic region, integrating to 3 protons.
-
~2.3-2.4 ppm: Two distinct singlets, each integrating to 3 protons, corresponding to the two non-equivalent aromatic -CH₃ groups.
-
The presence and correct integration of these signals confirm the identity and provide a qualitative check on purity. Impurity signals will also be visible.
-
Experimental Protocol: Quantitative ¹H NMR (qNMR) Assay
-
Principle: A precisely weighed amount of sample is mixed with a precisely weighed amount of a high-purity, stable internal standard. The assay is determined by comparing the integral of a unique analyte proton signal with the integral of a unique internal standard signal.[13]
-
Procedure:
-
Select a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that has sharp signals in a clear region of the spectrum.
-
Accurately weigh ~20 mg of the sample and ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent and transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum ensuring a long relaxation delay (e.g., D1 = 30s) to allow for full proton relaxation, which is critical for accurate integration.
-
-
Calculation: The calculation uses the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and standard.
A Synoptic Approach to Quality Control
True confidence in material quality comes from the convergence of orthogonal analytical techniques.
Table 4: Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| GC-FID | Purity (Area %) | Excellent for volatile impurities, high resolution, robust. | Not suitable for non-volatile or thermally labile compounds; assumes equal detector response. |
| GC-MS | Impurity Identification | Provides structural information for definitive peak identification. | Requires spectral libraries; quantification can be complex. |
| HPLC-UV | Assay (% w/w) | Highly accurate and precise for quantification; suitable for a wide range of impurities. | Requires a certified reference standard of the analyte. |
| ¹H NMR | Structural Confirmation | Absolute structural verification; detects a wide range of impurities simultaneously. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| qNMR | Orthogonal Assay | Primary method for assay without a specific analyte standard; highly accurate. | Requires a certified internal standard and careful experimental setup. |
A comprehensive Certificate of Analysis for this compound should report purity by GC (area %), assay by HPLC or qNMR, and confirmation of identity by ¹H NMR. The combined data provides a self-validating system, ensuring that the material meets the stringent requirements for research and drug development.
Conclusion
The analytical characterization of this compound is a critical, multi-faceted process that underpins its successful use in synthesis. A robust quality control strategy does not rely on a single measurement but integrates the strengths of GC, HPLC, and NMR. By understanding the potential impurity profile from the synthesis and applying these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and strength of this key building block, thereby guaranteeing the integrity of their subsequent scientific work.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Bromomethyl)-2,3-dimethylbenzene | C9H11Br | CID 113627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR - Lebensmittelchemie und molekulare Sensorik [mls.ls.tum.de]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1-(Bromomethyl)-2,4-dimethylbenzene
Prepared by: Senior Application Scientist, Organic Chemistry Division
Abstract
1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a versatile aromatic building block in organic synthesis.[1] Its utility stems from the reactive benzylic bromide functional group, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the primary applications of this reagent, complete with detailed experimental protocols, mechanistic insights, and data presentation to facilitate its effective use in the laboratory.
Introduction: Chemical Profile and Reactivity
This compound is an alkyl halide featuring a bromomethyl group attached to a dimethyl-substituted benzene ring.[2] The benzylic position of the bromine atom significantly enhances its reactivity in SN2 reactions, as the transition state is stabilized by the adjacent aromatic ring. This inherent reactivity makes it a premier agent for introducing the 2,4-dimethylbenzyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=C(CBr)C=CC(C)=C1 | |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |
The primary mode of reactivity involves the displacement of the bromide ion by a nucleophile. This fundamental transformation is the basis for its major applications in alkylation and as a precursor for organophosphorus reagents.
Caption: Core reactivity of this compound.
Key Application: Alkylation of Nucleophiles
One of the most direct applications of this compound is as an alkylating agent. It readily reacts with a wide range of nucleophiles to form a new carbon-heteroatom or carbon-carbon bond, effectively installing the 2,4-dimethylbenzyl group.
O-Alkylation: Synthesis of Ethers
Alcohols and phenols can be deprotonated with a suitable base to form alkoxides or phenoxides, which are potent nucleophiles. Subsequent reaction with this compound yields the corresponding 2,4-dimethylbenzyl ethers. This transformation is valuable for modifying hydroxyl-containing molecules, altering properties like solubility, or for use as a stable protecting group.
Caption: General scheme for O-alkylation.
Protocol 1: Synthesis of 2,4-Dimethylbenzyl Phenyl Ether
This protocol details the Williamson ether synthesis using phenol as the nucleophile.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (40 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethylbenzyl phenyl ether.
Trustworthiness Note: The use of a weak base like K₂CO₃ is sufficient for deprotonating phenol. For less acidic alcohols, a stronger base such as sodium hydride (NaH) in a non-protic solvent like THF would be required. The aqueous workup is critical for removing inorganic salts and unreacted starting materials.
Key Application: The Wittig Reaction for Alkene Synthesis
This compound is an excellent precursor for preparing a phosphonium ylide, a key component of the Nobel Prize-winning Wittig reaction.[3] This powerful carbon-carbon bond-forming reaction converts aldehydes and ketones into alkenes, offering exceptional control over the double bond's position.[4]
The process is a two-step sequence:
-
Phosphonium Salt Formation: An SN2 reaction between this compound and a phosphine, typically triphenylphosphine (PPh₃).
-
Ylide Generation and Olefination: Deprotonation of the phosphonium salt with a strong base generates the ylide, which immediately reacts with a carbonyl compound.[5]
Caption: Workflow for the Wittig reaction.
Protocol 2: Synthesis of 1-(2,4-Dimethylstyryl)benzene via the Wittig Reaction
This protocol describes the synthesis of an alkene from benzaldehyde.
Part A: Synthesis of (2,4-Dimethylbenzyl)triphenylphosphonium bromide
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.0 eq) in toluene (100 mL).
-
Heat the mixture to reflux (approx. 110 °C) for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under high vacuum. The resulting phosphonium salt is typically used without further purification.
Part B: Wittig Olefination
-
Caution: This step uses n-butyllithium (n-BuLi), which is pyrophoric. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Suspend the phosphonium salt (1.1 eq) from Part A in anhydrous tetrahydrofuran (THF, 60 mL) in a flame-dried, three-neck flask under argon.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The mixture will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane) to isolate 1-(2,4-dimethylstyryl)benzene. The geometry of the resulting alkene (E/Z) depends on the reaction conditions and the nature of the ylide. Non-stabilized ylides, such as the one in this protocol, typically favor the Z-alkene.[6]
Causality Behind Experimental Choices:
-
Solvent: Toluene is used for the salt formation due to its high boiling point, which facilitates the SN2 reaction. THF is the preferred solvent for the Wittig reaction itself as it is aprotic and effectively solvates the organolithium base and the intermediate species.
-
Base: n-BuLi is a very strong, non-nucleophilic base required to deprotonate the relatively non-acidic proton alpha to the phosphonium cation.[4]
-
Temperature: The ylide generation and initial reaction are performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.
Table 2: Summary of Reaction Parameters
| Application | Reagent | Nucleophile/Carbonyl | Base | Solvent | Typical Yield |
| O-Alkylation | This compound | Phenol | K₂CO₃ | Acetone | 80-95% |
| Wittig Reaction | (2,4-Dimethylbenzyl)triphenylphosphonium bromide | Benzaldehyde | n-BuLi | THF | 60-85% |
Conclusion
This compound is a valuable and reactive intermediate for synthetic organic chemists. Its primary utility lies in its function as a potent electrophile for alkylating a variety of nucleophiles and as a reliable precursor for the Wittig reaction. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for its application in constructing complex molecules for pharmaceutical, agrochemical, and materials science research.
References
- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H11Br) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
The 2,4-Dimethylbenzyl Group: A Versatile Building Block in Modern Synthesis
Introduction: Unveiling the Synthetic Potential of 1-(Bromomethyl)-2,4-dimethylbenzene
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as 2,4-dimethylbenzyl bromide, has emerged as a highly versatile reagent, offering a unique combination of reactivity and steric influence. The presence of the two methyl groups on the aromatic ring electronically activates the benzylic position for nucleophilic substitution while also providing a distinct steric footprint that can influence the conformational properties of the resulting products. This technical guide provides an in-depth exploration of this compound as a key building block, with a focus on its application in the synthesis of ethers, carbon-carbon bond formation, and its relevance in the development of pharmaceutically active compounds. We will delve into detailed protocols, mechanistic considerations, and the practical nuances that enable researchers to harness the full potential of this valuable synthetic tool.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and for the unambiguous characterization of its reaction products.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | --INVALID-LINK-- |
| Molecular Weight | 199.09 g/mol | --INVALID-LINK-- |
| Appearance | Colorless oil | --INVALID-LINK-- |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Refractive Index | 1.568 - 1.57 | --INVALID-LINK-- |
Spectroscopic Data:
| Technique | Data |
| ¹H-NMR (CDCl₃) | δ 2.30 (3H, s), 2.37 (3H, s), 4.50 (2H, s), 6.96-6.99 (2H, m), 7.17-7.19 (1H, m)[1] |
| ¹³C-NMR (CDCl₃) | Predicted values: ~20 (CH₃), ~21 (CH₃), ~33 (CH₂Br), ~127-138 (Aromatic C) |
| IR (KBr) | Characteristic absorptions expected for: C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-Br stretching. |
| Mass Spectrometry | Expected m/z for molecular ion [M]⁺: ~198/200 (due to bromine isotopes) |
Core Applications in Synthesis
This compound is a primary benzylic halide, making it an excellent substrate for Sₙ2 reactions. Its utility spans a range of fundamental transformations in organic synthesis.
Williamson Ether Synthesis: Accessing 2,4-Dimethylbenzyl Ethers
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2] In this reaction, an alkoxide or phenoxide acts as a nucleophile, displacing the bromide from this compound. The resulting 2,4-dimethylbenzyl ethers can serve as protecting groups for alcohols and phenols or as key structural motifs in larger molecules.
Mechanistic Insight: The reaction proceeds via a classic Sₙ2 mechanism. The choice of base and solvent is critical to ensure efficient deprotonation of the alcohol or phenol without promoting side reactions. For phenols, weaker bases like potassium carbonate are often sufficient due to the higher acidity of the phenolic proton.[3] For less acidic alcohols, stronger bases such as sodium hydride are typically employed.[2] Polar aprotic solvents like DMF or acetone are preferred as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
References
Application Notes & Protocols: Strategic Use of 1-(Bromomethyl)-2,4-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 1-(bromomethyl)-2,4-dimethylbenzene in pivotal carbon-carbon bond-forming reactions. As a versatile C(sp³)-electrophile, this reagent is a valuable building block for synthesizing complex diarylmethane and aryl-alkyne structures, which are prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into optimizing reaction conditions for Suzuki-Miyaura, Sonogashira, and Kumada couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this benzylic halide with scientific rigor and practical efficiency.
Reagent Profile: this compound
This compound (also known as 2,4-dimethylbenzyl bromide) is a substituted benzylic halide. The presence of the bromomethyl group provides a reactive C(sp³)-electrophilic center, while the methyl groups on the aromatic ring influence its electronic properties and steric profile.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁Br[1] |
| Molecular Weight | 199.09 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid |
| CAS Number | 583-69-7 |
Safety, Handling, and Storage
Trustworthiness Pillar: Your safety is paramount. These handling protocols are non-negotiable.
This compound and related benzylic bromides are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[2][3] Inhalation may cause respiratory irritation.[2] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : Always handle this reagent within a certified chemical fume hood with proper ventilation.[2][3] An emergency eye wash station and safety shower must be immediately accessible.[2][3]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[3][5] Keep the container tightly sealed. It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[2][3]
-
Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[3] Dispose of contents and container to an approved waste disposal plant.[5]
The Mechanistic Core: Palladium-Catalyzed Cross-Coupling
The utility of this compound in cross-coupling reactions hinges on a catalytic cycle orchestrated by a palladium complex. Understanding this cycle is key to troubleshooting and optimizing your reactions.
The Three Pillars of the Catalytic Cycle
-
Oxidative Addition : This is the inaugural and often rate-limiting step. The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide.[6][7] This process forms a new organo-Pd(II)-complex.[8] For benzylic halides, this step typically proceeds with an inversion of stereochemistry at the carbon center.[9] The reactivity order for halides is generally I > Br > Cl.[10]
-
Transmetalation : The organic moiety from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organomagnesium compound) is transferred to the palladium(II) center, displacing the halide.[6][8] This step requires the nucleophilic partner to be sufficiently activated, often with a base.
-
Reductive Elimination : The two organic ligands on the palladium center couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Visualization: The Generalized Catalytic Cycle
References
- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Electrophilic aromatic substitution with 1-(Bromomethyl)-2,4-dimethylbenzene
An In-depth Technical Guide to Electrophilic Aromatic Substitution with 1-(Bromomethyl)-2,4-dimethylbenzene
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the principles and applications of electrophilic aromatic substitution (EAS) reactions involving this compound. This guide offers mechanistic insights, detailed experimental protocols, and data interpretation to facilitate the synthesis of complex aromatic compounds.
Introduction and Strategic Overview
This compound is a versatile substituted toluene derivative that serves as a valuable building block in organic synthesis. Its structure, featuring an activated aromatic ring and a reactive benzylic bromide handle, allows for sequential functionalization. Understanding the regiochemical outcomes of electrophilic aromatic substitution on this substrate is critical for its effective use in the synthesis of targeted molecules, including active pharmaceutical ingredients.
The reactivity of the aromatic ring is governed by the cumulative electronic and steric effects of three substituents: two activating methyl groups and a weakly deactivating bromomethyl group. This guide will dissect these influences to predict and control reaction outcomes.
Core Principles: Directing Effects and Reactivity
The most fundamental aspect of planning an EAS reaction is predicting the site of substitution. This regioselectivity is determined by the substituents already present on the aromatic ring.[1] In this compound, we have three key groups influencing the reaction.
-
Methyl Groups (-CH₃): Located at the C2 and C4 positions, the two methyl groups are electron-donating groups (EDG) through induction and hyperconjugation.[2] They activate the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[3] As activating groups, they direct incoming electrophiles to the positions ortho and para relative to themselves.[4][5]
-
Bromomethyl Group (-CH₂Br): This group exhibits a more complex influence. The methylene (-CH₂) linker is weakly electron-donating, but the highly electronegative bromine atom exerts a powerful electron-withdrawing inductive effect. This makes the -CH₂Br group a weak deactivating group overall.[6] Despite being a deactivator, like other halomethyl groups, it still directs incoming electrophiles to the ortho and para positions.[6]
Synergistic and Competitive Effects:
The final regiochemical outcome is a result of the interplay between these groups. The powerful activating effect of the two methyl groups is the dominant influence. The positions most activated are those that are ortho or para to the methyl groups. Let's analyze the available positions on the ring (C3, C5, C6):
-
Position 3: ortho to the C2-methyl group and meta to the C4-methyl group.
-
Position 5: ortho to the C4-methyl group and meta to the C2-methyl group.
-
Position 6: para to the C2-methyl group and ortho to the C1-bromomethyl group.
All three positions are activated. However, the activating influence of the two methyl groups generally overpowers the deactivating effect of the bromomethyl group.[7] Therefore, substitution is expected to occur primarily at positions 3, 5, and 6. Steric hindrance can also play a role; the bulky bromomethyl group may disfavor substitution at the adjacent C6 position, particularly with large electrophiles.
Caption: Substituent effects on the aromatic ring.
Experimental Protocols and Application Notes
The following protocols are representative examples of electrophilic aromatic substitution on this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
A. Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine. The electrophile is the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid.[8][9]
Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][10] The rate-determining step is the initial attack of the aromatic ring on the nitronium ion, which temporarily disrupts aromaticity.[11] Deprotonation in the final step rapidly restores the stable aromatic system.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Nucleophilic substitution reactions involving 1-(Bromomethyl)-2,4-dimethylbenzene
An In-Depth Guide to Nucleophilic Substitution Reactions Involving 1-(Bromomethyl)-2,4-dimethylbenzene
Abstract
This technical guide provides a detailed exploration of nucleophilic substitution reactions utilizing this compound. As a primary benzylic halide, this reagent exhibits heightened reactivity, making it a valuable building block in medicinal chemistry and materials science for the introduction of the 2,4-dimethylbenzyl moiety. This document delves into the mechanistic underpinnings of its reactivity, offering detailed, field-proven protocols for its reaction with oxygen, nitrogen, and sulfur nucleophiles. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical steps necessary for successful synthesis, troubleshooting, and optimization.
Introduction: The Unique Reactivity of a Benzylic Halide
This compound is a substituted toluene derivative featuring a bromomethyl group. Its structure as a primary benzylic halide makes it an exceptionally reactive substrate for nucleophilic substitution. This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an S(N)2 reaction and the carbocation intermediate in an S(_N)1 pathway through resonance.[1] Consequently, these reactions often proceed under milder conditions and at faster rates than those involving analogous primary alkyl halides.[1]
The choice between the S(N)1 and S(_N)2 pathway is dictated by several factors, including the strength of the nucleophile, the solvent system, and the reaction temperature. Given that this compound is a primary halide, the S(N)2 mechanism is generally favored, as steric hindrance to a backside attack is minimal and the formation of a primary carbocation is energetically unfavorable.[2][3] However, under conditions that promote carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, the S(_N)1 pathway can become competitive.
Mechanistic Pathways: S(_N)1 vs. S(_N)2
Understanding the delicate balance between bimolecular (S(_N)2) and unimolecular (S(_N)1) substitution is critical for controlling reaction outcomes.
-
S(N)2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside as the bromide leaving group departs.[4][5] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[4] The transition state is stabilized by the delocalization of electron density from the p-orbitals of the incoming nucleophile and the departing leaving group into the π-system of the aromatic ring.[1] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[6]
-
S(N)1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide to form a resonance-stabilized benzylic carbocation.[4][5] The positive charge is delocalized across the aromatic ring, significantly lowering the activation energy for its formation compared to a simple primary carbocation.[1] The second step is the rapid attack of the nucleophile on the planar carbocation. This pathway is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles.[7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. jk-sci.com [jk-sci.com]
- 7. quora.com [quora.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Application of 1-(Bromomethyl)-2,4-dimethylbenzene in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 1-(Bromomethyl)-2,4-dimethylbenzene, a versatile aromatic building block, in the field of materials science. The unique reactivity of its benzylic bromide functionality makes it a valuable precursor for the synthesis of a range of functional materials, including conjugated polymers for organic electronics and tailored surfaces through covalent modification. This document will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established scientific literature.
Introduction: The Versatility of a Reactive Building Block
This compound, also known as 2,4-dimethylbenzyl bromide, is an aromatic compound distinguished by a reactive bromomethyl group attached to a dimethyl-substituted benzene ring. This specific arrangement of functional groups imparts a high degree of reactivity, particularly in nucleophilic substitution reactions, making it an attractive starting material for the synthesis of more complex molecular architectures. In materials science, this reactivity is harnessed to introduce the 2,4-dimethylphenyl moiety into larger structures, thereby influencing the final material's properties, such as solubility, processability, and optoelectronic characteristics.
The presence of the two methyl groups on the benzene ring sterically influences the reactivity of the bromomethyl group and enhances the solubility of the resulting materials in common organic solvents, a crucial factor for solution-based processing techniques prevalent in modern materials fabrication. This guide will explore its application in two primary domains: as a monomer in the synthesis of conjugated polymers and as an anchor for surface functionalization.
Application in the Synthesis of Conjugated Polymers
The development of novel conjugated polymers is a cornerstone of research in organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs).[1][2] The properties of these polymers are intrinsically linked to their molecular structure. This compound can be utilized as a key monomer in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a class of highly fluorescent and electroluminescent polymers.
Mechanistic Insight: The Gilch Polymerization
The Gilch polymerization is a widely employed method for the synthesis of PPVs from α,α'-dihalo-p-xylenes through a base-induced elimination reaction.[3] While this compound is a mono-functional halide, it can be copolymerized with a suitable bis(halomethyl) aromatic monomer to introduce specific functionalities and control the polymer's architecture. For instance, copolymerization with a monomer like 1,4-bis(bromomethyl)benzene can lead to the formation of branched or hyperbranched PPV derivatives.[1][4] The inclusion of the 2,4-dimethylphenyl side groups can enhance the polymer's solubility and influence its solid-state packing, which in turn affects its photophysical properties.
The proposed mechanism involves the formation of a p-quinodimethane intermediate via a 1,6-elimination reaction initiated by a strong base, such as potassium tert-butoxide. These highly reactive intermediates then polymerize to form the PPV backbone. The choice of base and solvent is critical to control the polymerization rate and prevent side reactions.
Experimental Protocol: Synthesis of a 2,4-Dimethylphenyl-Substituted PPV Copolymer
This protocol outlines the synthesis of a copolymer of this compound and 1,4-bis(bromomethyl)-2,5-dimethoxybenzene, leading to a soluble, light-emitting polymer.
Materials:
-
This compound
-
1,4-Bis(bromomethyl)-2,5-dimethoxybenzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve this compound (e.g., 0.1 mmol) and 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene (e.g., 0.9 mmol) in anhydrous THF (e.g., 20 mL). The molar ratio of the two monomers can be varied to tune the properties of the resulting copolymer.
-
Initiation of Polymerization: Cool the monomer solution to 0°C in an ice bath. While stirring vigorously, slowly add a solution of potassium tert-butoxide (e.g., 2.5 mmol) in anhydrous THF (e.g., 10 mL) dropwise over a period of 30 minutes. The reaction mixture will typically develop a characteristic color, indicating the formation of the conjugated polymer.
-
Polymerization: After the addition of the base, allow the reaction to warm to room temperature and continue stirring for 24 hours under an inert atmosphere.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of methanol (e.g., 5 mL). Pour the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove unreacted monomers and salts. Further purification can be achieved by redissolving the polymer in a minimal amount of THF and reprecipitating it in methanol.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours.
Characterization:
The resulting polymer can be characterized by standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
Data Presentation
| Property | Expected Value/Observation |
| Appearance | Yellow to orange fibrous solid |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) |
| UV-Vis Absorption (λmax) | Typically in the range of 400-500 nm (in THF) |
| Photoluminescence Emission (λmax) | Typically in the range of 500-600 nm (in THF), often appearing yellow-green |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (dependent on reaction conditions) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Application in Surface Functionalization
The reactive nature of the bromomethyl group in this compound also makes it a prime candidate for the covalent modification of surfaces. This process, known as surface-initiated polymerization, allows for the "grafting" of polymer chains from a substrate, creating a dense layer of polymer brushes that can dramatically alter the surface properties.[5][6]
Mechanistic Insight: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile technique for growing well-defined polymer brushes from a variety of surfaces.[7][8] The process begins with the immobilization of an ATRP initiator, in this case, a derivative of this compound, onto the substrate. The benzylic bromide acts as an efficient initiator for the polymerization of a wide range of vinyl monomers in the presence of a transition metal catalyst (typically a copper complex).
The key to a successful SI-ATRP is the controlled, reversible activation and deactivation of the growing polymer chains by the catalyst, which minimizes termination reactions and allows for the growth of polymers with controlled molecular weights and low polydispersity.
Experimental Protocol: Grafting of Polystyrene Brushes from a Silicon Wafer
This protocol details the steps for modifying a silicon wafer with this compound and subsequently using it to initiate the polymerization of styrene to form polystyrene brushes.
Part A: Immobilization of the Initiator
-
Substrate Cleaning: Clean a silicon wafer by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.
-
Surface Hydroxylation: Treat the cleaned wafer with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. Rinse the wafer thoroughly with deionized water and dry with nitrogen.
-
Silanization: Immediately immerse the hydroxylated wafer in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours at room temperature to create an amine-terminated surface.
-
Initiator Attachment: Prepare a solution of this compound and a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous dichloromethane. Immerse the amine-functionalized wafer in this solution and allow it to react overnight at room temperature. This reaction forms a stable amide bond, covalently attaching the 2,4-dimethylbenzyl bromide initiator to the surface.
-
Washing: Thoroughly rinse the wafer with dichloromethane and ethanol and dry under nitrogen.
Part B: Surface-Initiated ATRP of Styrene
-
Preparation of Polymerization Solution: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of styrene monomer in a suitable solvent (e.g., anisole). Add the copper(I) bromide (CuBr) catalyst and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). Degas the solution by several freeze-pump-thaw cycles.
-
Polymerization: Place the initiator-modified silicon wafer in the Schlenk flask containing the polymerization solution. Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90°C). Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is dependent on the polymerization time.
-
Termination and Cleaning: Remove the wafer from the polymerization solution and quench the reaction by exposing it to air. Thoroughly wash the wafer with toluene and ethanol to remove any physisorbed polymer and the catalyst.
-
Drying: Dry the wafer under a stream of nitrogen.
Visualization of the Experimental Workflow
Caption: Workflow for grafting polystyrene brushes from a silicon surface.
Conclusion and Future Outlook
This compound serves as a valuable and reactive building block in materials science. Its utility in synthesizing soluble, light-emitting conjugated polymers and in creating functional surfaces via controlled polymerization techniques highlights its versatility. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers exploring the potential of this compound. Future research may focus on incorporating this moiety into more complex polymer architectures for advanced electronic and biomedical applications, further expanding the toolkit of materials scientists.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Organic Semiconductors [sigmaaldrich.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. CuBr-mediated surface-initiated controlled radical polymerization in air - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support center for the purification of 1-(Bromomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile benzyl bromide derivative. As a lachrymator with potential for thermal instability, its purification requires careful technique and an understanding of the underlying chemical principles. This document provides field-proven insights and solutions to ensure you achieve high purity and yield safely and efficiently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield After Purification | 1. Thermal Decomposition: The compound may degrade if heated too strongly or for too long, especially during distillation.[1][2] 2. Hydrolysis: Exposure to water or nucleophilic solvents can convert the benzyl bromide to benzyl alcohol. 3. Mechanical Loss: Product lost during transfers, filtrations, or extractions. | 1. Use Vacuum Distillation: Purify at a lower temperature by reducing the pressure. Adding a small amount of a non-nucleophilic base like sodium bicarbonate can neutralize any trace acid that catalyzes decomposition.[1] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. During workup, wash with ice-cold water rapidly if necessary.[1] 3. Optimize Technique: Ensure quantitative transfers and minimize the number of steps where loss can occur. |
| Product Fails to Crystallize (Oils Out) | 1. Persistent Impurities: Presence of unreacted starting material, solvents, or dibrominated byproducts can inhibit crystal lattice formation. 2. Inappropriate Solvent System: The solvent may be too good (product remains dissolved) or too poor (product precipitates as an oil).[3] 3. Supersaturation: The solution is supersaturated, but nucleation has not initiated. | 1. Pre-Purification: Attempt a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. 2. Solvent Screening: Test solubility in various solvents (e.g., hexanes, ethanol, toluene). Use a solvent-pair system like ethyl acetate/hexanes or toluene/hexanes. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent) at an elevated temperature until turbidity appears, then clarify with a drop of the good solvent and cool slowly.[3][4][5] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch if available. Allow the solution to cool very slowly. |
| Product Has a Persistent Yellow or Brown Color | 1. Oxidative Impurities: Air oxidation or impurities from the bromination reaction (e.g., residual bromine). 2. Decomposition Products: Minor degradation can produce colored, often polymeric, byproducts. | 1. Activated Charcoal Treatment: After dissolving the crude product in a suitable solvent for recrystallization, add a small amount (1-2% by weight) of activated charcoal. Heat the mixture briefly, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3] 2. Column Chromatography: If color persists, column chromatography over silica gel is highly effective at separating colored impurities.[6] |
| Decomposition Observed in the NMR Sample | 1. Acidic Trace Impurities in CDCl₃: Deuterated chloroform can contain trace amounts of DCl, which can degrade acid-sensitive compounds. 2. Instability Over Time: The compound may naturally degrade upon storage, especially if exposed to light or moisture. | 1. Use Neutralized Solvent: Filter the CDCl₃ through a small plug of basic alumina or add a small amount of potassium carbonate to the NMR tube. 2. Analyze Promptly: Acquire spectra immediately after purification and sample preparation. Store the pure compound under an inert atmosphere in a freezer.[7] |
Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary safety hazards of this compound and how should I handle it? A1: Like many benzyl bromides, this compound is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory tract, leading to tearing.[2][8] It is also classified as a skin and eye irritant.[9] Always handle this chemical inside a certified chemical fume hood.[10][11] Personal protective equipment (PPE) is mandatory, including chemical safety goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] An emergency eye wash and safety shower must be immediately accessible.[10]
Q2: How should I properly store purified this compound? A2: The compound should be stored in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis.[7] It is best stored in a cool, dark, and dry place, such as a refrigerator or freezer, under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation over time. Keep it away from incompatible materials like bases, alcohols, amines, and strong oxidizing agents.[10][11]
Properties and Impurities
Q3: What are the key physical properties of this compound? A3: Understanding the physical properties is crucial for selecting the correct purification method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | [13][14] |
| Molecular Weight | 199.09 g/mol | [14] |
| Appearance | Solid | [14] |
| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | [14] |
Note: Boiling and melting points are not consistently reported across public sources, indicating that purification via vacuum distillation or recrystallization should be guided by in-lab observation.
Q4: What are the most likely impurities in a crude sample? A4: Impurities typically arise from the synthesis, which is often a radical bromination of 1,2,4-trimethylbenzene (isodurene). Potential impurities include:
-
Unreacted Starting Material: 1,2,4-trimethylbenzene.
-
Dibrominated Byproducts: 1,3-Bis(bromomethyl)-4,6-dimethylbenzene or isomers where the second methyl group is brominated.
-
Nuclear Bromination Products: Compounds where bromine has added to the aromatic ring instead of the methyl group (e.g., 5-Bromo-1,2,4-trimethylbenzene). This is less common with radical bromination conditions (NBS, light/initiator) but can occur.
-
Hydrolysis/Oxidation Products: 1-(Hydroxymethyl)-2,4-dimethylbenzene or the corresponding aldehyde/carboxylic acid.
Purification Workflow Overview
The choice of purification method depends on the nature of the impurities and the scale of the reaction. The following diagram outlines the decision-making process.
Caption: Purification decision workflow for this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal if the crude product is a solid and impurities have different solubility profiles.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points are non-polar solvents like hexanes or heptane, or a solvent pair such as ethyl acetate/hexanes.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. If using a solvent pair, dissolve in the minimum amount of the "good" hot solvent (e.g., ethyl acetate).
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Vacuum Distillation
This method is suitable for liquid products or low-melting solids and is crucial for preventing thermal decomposition.
-
Apparatus Setup: Assemble a fractional distillation apparatus rated for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Include a Vigreux column for better separation.[1]
-
Stabilization: Add the crude product to the distillation flask along with a few boiling chips. It is advisable to add a small amount of sodium bicarbonate to neutralize any trace acids that could promote decomposition during heating.[1][2]
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. For reference, unsubstituted benzyl bromide boils at 78°C/15mmHg.[1] Discard any initial forerun.
-
Storage: Transfer the purified liquid to a clean, dry, sealed container under an inert atmosphere.
Protocol 3: Column Chromatography
This is the most powerful method for separating compounds with similar polarities.
-
Stationary Phase: Prepare a column with silica gel, using a suitable non-polar solvent like hexanes as the slurry solvent.
-
Mobile Phase (Eluent): Select an eluent system that provides good separation on a TLC plate. For a relatively non-polar compound like this, a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point (e.g., 98:2 Hexanes:EtOAc).[15][16]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (like dichloromethane). Apply it carefully to the top of the silica gel bed.
-
Elution: Begin running the eluent through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
References
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
Technical Support Center: Navigating Impurities in 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to our dedicated technical support resource for 1-(Bromomethyl)-2,4-dimethylbenzene. As a team of Senior Application Scientists, we understand the critical importance of reagent purity in research and development. This guide is structured to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of when using this compound, and how are they formed?
A1: Impurities in this compound typically originate from its synthesis, which is commonly achieved through the radical bromination of 2,4-dimethylbenzene (m-xylene). Understanding the reaction mechanism is key to anticipating these impurities.
-
Unreacted Starting Material (2,4-Dimethylbenzene): The presence of the starting material is usually a result of an incomplete reaction. Factors such as insufficient reaction time, inadequate concentration of the brominating agent (e.g., N-Bromosuccinimide - NBS), or inefficient radical initiation can lead to leftover 2,4-dimethylbenzene.
-
Over-brominated Products (e.g., 1-(Dibromomethyl)-2,4-dimethylbenzene and 1,4-Bis(bromomethyl)-2-methylbenzene): These impurities arise when the desired product undergoes further bromination. This is more likely to occur with prolonged reaction times or an excess of the brominating agent. The benzylic hydrogens on the remaining methyl group or the bromomethyl group can be substituted.
-
Isomeric Impurities (e.g., 1-(Bromomethyl)-4,6-dimethylbenzene): While the methyl group at the 2-position is activated, there is a possibility of bromination occurring at the methyl group at the 4-position, leading to the formation of an isomeric product. The selectivity of the reaction is influenced by the relative stability of the resulting benzylic radicals.
-
Ring-Brominated Byproducts (e.g., 1-Bromo-2,4-dimethylbenzene): Although radical bromination preferentially occurs at the benzylic position, under certain conditions, especially in the presence of Lewis acid catalysts or at elevated temperatures, electrophilic aromatic substitution can lead to bromination on the benzene ring itself.[1]
-
Degradation Products: Benzylic bromides can be susceptible to degradation. The hydrogen bromide (HBr) generated as a byproduct during the synthesis can contribute to the degradation of the starting material and the product.[2] Hydrolysis can also occur in the presence of moisture, leading to the formation of the corresponding benzyl alcohol.
Caption: Key pathways for the formation of common impurities during the synthesis of this compound.
Troubleshooting Guides
Issue 1: My reaction is giving a complex mixture of products, and I suspect the purity of my this compound. How can I verify the purity and clean it up if necessary?
A1.1: Diagnosis - Purity Analysis
Before proceeding with any purification, it is essential to identify and quantify the impurities present in your reagent. This will inform the best purification strategy.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[3] You can readily distinguish between the desired product, unreacted starting material, and isomeric impurities based on their retention times and mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities or degradation products. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The proton NMR spectrum of pure this compound should show distinct signals for the benzylic, aromatic, and methyl protons. The presence of additional peaks can indicate impurities.
Table 1: Analytical Signatures of Common Impurities
| Impurity | Analytical Technique | Expected Observation |
| 2,4-Dimethylbenzene | GC-MS | A peak with a shorter retention time than the main product. |
| Dibrominated Products | GC-MS, ¹H NMR | Peaks with longer retention times in GC-MS. In ¹H NMR, additional signals in the benzylic proton region and altered integration ratios. |
| Isomeric Impurities | GC-MS, ¹H NMR | May co-elute or have very similar retention times in GC. ¹H NMR may show distinct aromatic splitting patterns. |
| Ring-Brominated Byproducts | GC-MS, ¹H NMR | Different fragmentation patterns in MS. Distinct aromatic proton signals in ¹H NMR. |
A1.2: Solution - Purification Protocols
If your analysis confirms the presence of significant impurities, purification is recommended.
Protocol 1: Recrystallization
This is often the most straightforward method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization include hexanes, heptane, or ethanol.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
For complex mixtures or to remove impurities with similar solubility, column chromatography is a more powerful technique.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Packing the Column: Properly pack the column with the silica gel slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support center for the synthesis of 1-(bromomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and overcome common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via free-radical bromination of 2,4-dimethyltoluene (p-xylene). The most common method employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a failed or low-yielding reaction. Let's break down the possibilities:
-
Ineffective Radical Initiation: The free-radical chain reaction must be properly initiated.[2]
-
Cause: The radical initiator (e.g., AIBN or benzoyl peroxide) may be old or decomposed. AIBN, for instance, decomposes to form radicals at temperatures above 40°C, with a practical range often between 66°C and 72°C.[3] If the reaction temperature is too low, initiation will be inefficient. Conversely, if the initiator has been stored improperly, it may have already decomposed.
-
Solution:
-
Ensure your radical initiator is fresh and has been stored correctly.
-
Verify that the reaction temperature is appropriate for the chosen initiator. For AIBN, a reaction temperature in the range of 70-80°C in a solvent like carbon tetrachloride or cyclohexane is standard.[1][3]
-
Consider using photochemical initiation (UV light) as an alternative or in conjunction with a chemical initiator, which can facilitate the homolytic cleavage of bromine.
-
-
-
Problem with N-Bromosuccinimide (NBS):
-
Presence of Inhibitors:
-
Cause: Free-radical reactions are sensitive to inhibitors, such as oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent before use by bubbling an inert gas through it or by using freeze-pump-thaw cycles.
-
Issue 2: Formation of Multiple Brominated Byproducts
Question: My analysis shows the presence of dibrominated and/or ring-brominated products in my reaction mixture. How can I improve the selectivity for the desired monobrominated product?
Answer:
The formation of byproducts is a common challenge in benzylic bromination. Here’s how to address it:
-
Dibromination (Formation of 1,2-bis(bromomethyl)-4-methylbenzene or 1,4-bis(bromomethyl)-2-methylbenzene):
-
Cause: This occurs when the desired product, this compound, undergoes a second benzylic bromination. This is more likely if an excess of NBS is used or if the reaction is allowed to run for too long.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the 2,4-dimethyltoluene.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or ¹H NMR. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
-
-
Ring Bromination (Formation of 1-bromo-2,4-dimethylbenzene or other isomers):
-
Cause: Aromatic ring bromination is an electrophilic substitution reaction and competes with the desired free-radical pathway.[4] This is often promoted by the presence of acidic impurities or an accumulation of HBr, which can react with NBS to form Br₂.[5] High concentrations of Br₂ favor electrophilic aromatic substitution.[4]
-
Solution:
-
Use of NBS: NBS is the preferred reagent over Br₂ for benzylic bromination precisely because it maintains a low concentration of Br₂ throughout the reaction, thus minimizing electrophilic addition and substitution side reactions.[4][5]
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways that lead to ring bromination.
-
Purity of Reagents: Ensure your starting materials and solvent are free of acidic impurities.
-
-
Experimental Workflow: Troubleshooting Byproduct Formation
References
Technical Support Center: 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support resource for 1-(Bromomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into the causality of reaction outcomes, helping you troubleshoot common issues and prevent side reactions before they occur.
This compound is a valuable benzylic halide used for introducing the 2,4-dimethylbenzyl group, a common moiety in organic synthesis. Its reactivity is centered on the benzylic carbon, which is activated towards nucleophilic substitution. However, this enhanced reactivity is a double-edged sword, making the reagent susceptible to a variety of undesirable side reactions. This guide provides a structured, question-and-answer-based approach to understanding and mitigating these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the likely chemical culprits and provides actionable solutions.
Q1: My reaction yield is consistently low, and I recover a significant amount of my nucleophilic starting material. What's going wrong?
A1: This is a classic issue of insufficient reactivity or competing non-productive pathways. Several factors could be at play:
-
Insufficient Base Strength or Poor Solubility: If your reaction involves deprotonating a nucleophile (e.g., an alcohol or phenol in a Williamson ether synthesis), the choice and handling of the base are critical. The pKa of the base's conjugate acid must be significantly higher than the pKa of your nucleophile to ensure complete deprotonation.[1] For example, using a relatively weak base like K₂CO₃ with an aliphatic alcohol may result in an unfavorable equilibrium, leaving most of the alcohol unreacted.
-
Causality: An un-deprotonated nucleophile is significantly less reactive towards the electrophilic benzylic carbon of this compound.
-
Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonates most alcohols and phenols.[2] Ensure the base is fresh and handled under strictly anhydrous conditions.
-
-
Steric Hindrance: While this compound is a primary halide, which favors Sₙ2 reactions, a sterically bulky nucleophile can significantly slow down the reaction rate.[3][4]
-
Causality: The Sₙ2 transition state requires the nucleophile to approach the carbon center from the backside of the leaving group. Excessive steric bulk on either the nucleophile or the electrophile hinders this approach, raising the activation energy.
-
Solution: Increase the reaction temperature or extend the reaction time. If the nucleophile is particularly hindered, consider alternative synthetic routes.
-
-
Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions because they solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[2][5] In contrast, polar protic solvents (e.g., ethanol, water) will form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.
-
Solution: If not already in use, switch to a dry, polar aprotic solvent.
-
Q2: I've isolated my product, but my mass spectrum shows a significant peak at approximately double the mass of the 2,4-dimethylbenzyl fragment (around 238-242 m/z). What is this impurity?
A2: You are most likely observing the formation of 1,2-bis(2,4-dimethylphenyl)ethane, the homocoupling product of this compound. This is a very common side reaction for benzylic halides.[6][7]
-
Mechanism: This side reaction can occur via two primary pathways:
-
Wurtz-Type Coupling: If your reaction conditions involve reactive metals (e.g., residual magnesium from a Grignard reaction, or certain metal-based catalysts), reductive coupling can occur.[8][9]
-
Radical Coupling: Under conditions of heat or light, or in the presence of radical initiators, the relatively weak C-Br bond can undergo homolytic cleavage to form a resonance-stabilized 2,4-dimethylbenzyl radical.[10][11][12] Two of these radicals can then combine to form the dimer.
-
-
Prevention:
-
Exclude Metals: Ensure your glassware is scrupulously clean and free of metal residues. If using organometallic reagents, ensure they are fully quenched before adding the benzyl bromide.
-
Degas Solvents: To minimize radical reactions that can be initiated by oxygen, it is good practice to degas your reaction solvent, especially if heating for prolonged periods.
-
Protect from Light: Run the reaction in a flask wrapped in aluminum foil to exclude light, which can initiate radical formation.[11]
-
Q3: My crude NMR spectrum shows an unexpected singlet at ~4.5 ppm and a broad singlet that disappears upon a D₂O shake. What is this byproduct?
A3: This spectral evidence strongly points to the formation of (2,4-dimethylphenyl)methanol, the hydrolysis product of your starting material. The singlet around 4.5 ppm corresponds to the benzylic CH₂ group adjacent to an oxygen, and the exchangeable peak is the alcohol's -OH proton.
-
Causality: this compound is highly susceptible to hydrolysis due to its ability to form a resonance-stabilized benzylic carbocation, which can proceed through an Sₙ1-like pathway.[13][14] Even under conditions that favor Sₙ2, the presence of water, a potent nucleophile, can lead to this side reaction.[15]
-
Prevention:
-
Anhydrous Conditions: This is the most critical factor. Use oven-dried or flame-dried glassware. Employ anhydrous solvents. If using a solid base like NaH, ensure it is fresh and wash it with dry hexanes to remove any mineral oil and surface hydroxide contamination.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Base Choice: A strong base will deprotonate any trace water, but it can also generate hydroxide ions if not handled carefully, which will then promote hydrolysis.
-
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound? A: Due to its reactivity, proper storage is essential. It should be stored in a cool, dry, dark place under an inert atmosphere.[16] It is a lachrymator, meaning it causes tears, so it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[11] Over time, exposure to moisture can lead to hydrolysis, and exposure to light can promote radical decomposition and discoloration.
Q: Does this reagent react via an Sₙ1 or Sₙ2 mechanism? A: It exists on the cusp between the two mechanisms, and the pathway is highly dependent on the reaction conditions.
-
Sₙ2 is Favored by: Strong, non-hindered nucleophiles; polar aprotic solvents; and lower temperatures. As a primary halide, the Sₙ2 pathway is sterically accessible.[1][3]
-
Sₙ1 is Favored by: Weak nucleophiles; polar protic solvents (which stabilize the carbocation intermediate); and higher temperatures. The benzylic position provides excellent resonance stabilization for the carbocation formed upon departure of the bromide ion, making the Sₙ1 pathway viable.[13][14] Understanding this duality is key to controlling the reaction's outcome.
Q: What are common impurities in commercially available this compound and how can they affect my reaction? A: The most common synthesis method is the radical bromination of 2,4-dimethylbenzene (m-xylene) using N-Bromosuccinimide (NBS).[10][17] Potential impurities arising from this synthesis include:
-
Unreacted 2,4-dimethylbenzene: This is relatively inert but will reduce the effective concentration of your reagent.
-
Dibrominated species: α,α-Dibromo-2,4-dimethylbenzene can be formed, which can lead to unwanted dialkylation or subsequent reactions.
-
Ring-brominated isomers: If reaction conditions are not strictly controlled (e.g., presence of acid), electrophilic aromatic substitution can occur on the ring, leading to isomers like 1-bromo-5-(bromomethyl)-2,4-dimethylbenzene.[18] These isomers will have different reactivity and can lead to a complex mixture of products that are difficult to separate.
Data & Visualization
Summary of Key Side Reactions
| Side Reaction | Byproduct Structure | Common Cause(s) | Prevention Strategy |
| Homocoupling | 1,2-Bis(2,4-dimethylphenyl)ethane | Radical initiation (light, heat); presence of reactive metals. | Protect reaction from light; degas solvent; use clean, metal-free glassware. |
| Hydrolysis | (2,4-Dimethylphenyl)methanol | Presence of water; wet solvents or reagents. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Sₙ1 Solvolysis | 2,4-Dimethylbenzyl Ether (if solvent is an alcohol) | Weak nucleophile; polar protic solvent. | Use a strong nucleophile and a polar aprotic solvent (DMF, ACN, DMSO). |
| Ring Bromination | Isomeric Bromo-(bromomethyl)dimethylbenzenes | Impurity from reagent synthesis. | Purify starting material via recrystallization or chromatography if necessary. |
Reaction Pathway Diagram
The following diagram illustrates the desired Sₙ2 pathway and the major competing side reactions.
Caption: Desired Sₙ2 reaction vs. common side reactions.
Preventative Protocol: Williamson Ether Synthesis
This self-validating protocol for the synthesis of a generic 2,4-dimethylbenzyl ether is designed to minimize side reactions.
Objective: To synthesize Alkyl-(2,4-dimethylbenzyl) ether from a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (ROH) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexanes
-
Saturated aq. NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Protocol Workflow
Caption: Self-validating workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Under an Argon or Nitrogen atmosphere, add NaH (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum.
-
Wash the NaH with anhydrous hexanes (3x) to remove the protective mineral oil. Causality: The oil can interfere with the reaction, and removing it ensures accurate weighing and reactivity.
-
Carefully decant the final hexanes wash via cannula. Briefly apply vacuum to remove residual solvent.
-
Add anhydrous DMF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve the alcohol (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension.
-
Self-Validation: Vigorous hydrogen gas evolution should be observed. If not, the NaH or alcohol may be wet.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add this compound (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validation: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of a new, higher Rf product spot.
-
-
Workup and Purification:
-
Cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent (e.g., diethyl ether).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual DMF and water. Causality: Brine reduces the solubility of organic compounds in the aqueous layer and helps break up emulsions.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ether from any side products.
-
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 13. quora.com [quora.com]
- 14. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 1,4-Bis(Bromomethyl)benzene(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the comprehensive technical support guide for the synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you improve your reaction yields and product purity.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries. Its synthesis, most commonly achieved through the benzylic bromination of 2,4-dimethyltoluene, can present several challenges that impact yield and purity. This guide provides expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Conversion of Starting Material
Question: I am observing a low conversion of 2,4-dimethyltoluene to the desired product. What are the likely causes and how can I improve it?
Answer: Low conversion in a Wohl-Ziegler bromination is a common issue that can often be traced back to the initiation of the radical reaction or the quality of the reagents.
-
Insufficient Radical Initiation: The free-radical chain reaction must be properly initiated.
-
Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and has been stored correctly. Older initiators can decompose and lose their effectiveness. The reaction often requires initiation by heat or UV light.[1][2][3] If heating, ensure the reaction temperature is sufficient to cause homolytic cleavage of the initiator. For photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.[2]
-
-
Poor Quality of N-Bromosuccinimide (NBS): The purity of NBS is crucial for the success of the reaction.
-
Solution: Over time, NBS can decompose to succinimide and bromine. While a slight yellow or brown color due to bromine is common, significantly discolored NBS may be less reactive.[4] For best results, use freshly recrystallized NBS.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Traditionally, carbon tetrachloride (CCl4) has been the solvent of choice due to its inertness and ability to promote the desired radical pathway.[1][2] However, due to its toxicity, alternative solvents like cyclohexane, acetonitrile, or trifluorotoluene are now more commonly used.[1][5] Ensure your solvent is anhydrous, as water can lead to unwanted side reactions.
-
Formation of Multiple Products (Low Selectivity)
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I improve the selectivity towards the desired monobrominated product?
Answer: The formation of multiple products, primarily the dibrominated byproduct (1,2-bis(bromomethyl)-4-methylbenzene or 1,4-bis(bromomethyl)-2-methylbenzene) and products of aromatic bromination, is a frequent challenge.
-
Over-bromination (Dibromination): This is arguably the most common side reaction.[4][6]
-
Cause: The product, this compound, can undergo a second benzylic bromination. This is more likely to occur if the concentration of the brominating species is too high or the reaction is left for too long.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS relative to the 2,4-dimethyltoluene.[2]
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a slurry over time. This helps to maintain a low concentration of bromine in the reaction mixture, favoring monobromination.[4]
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
-
-
Aromatic Bromination: Bromination on the aromatic ring is another possible side reaction, especially with activated rings.
-
Cause: This occurs via an electrophilic aromatic substitution mechanism, which can compete with the desired free-radical pathway.
-
Solution:
-
Avoid Polar Solvents: Polar solvents can favor the ionic pathway leading to aromatic bromination. Non-polar solvents like CCl4 or cyclohexane are preferred.[1]
-
Maintain Radical Conditions: Ensure that a radical initiator or light is used to promote the free-radical mechanism.
-
-
Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification methods?
Answer: Effective purification is key to obtaining a high-quality product. The primary impurities are typically unreacted starting material, the succinimide byproduct, and the dibrominated product.
-
Work-up Procedure:
-
Removal of Succinimide: After the reaction is complete, cool the reaction mixture. The succinimide byproduct is often insoluble in non-polar solvents like CCl4 or cyclohexane and can be removed by filtration.[1]
-
Quenching Excess Bromine: Wash the organic filtrate with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove any remaining bromine.
-
Washing: Subsequently wash the organic layer with water and brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification Techniques:
-
Column Chromatography: This is a very effective method for separating the desired product from both the less polar starting material and the more polar dibrominated byproduct.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 9:1 hexane:ethyl acetate), is typically effective. The desired product will have an intermediate polarity between the starting material and the dibrominated product.
-
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for purification.
-
Solvent Selection: A good recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, which is a low-melting solid or an oil, a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective.[7] You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
-
-
Fractional Distillation: Since the boiling points of the monobrominated and dibrominated products are different, fractional distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[8]
-
Experimental Protocols
Protocol 1: Optimized Wohl-Ziegler Bromination of 2,4-Dimethyltoluene
This protocol is designed to maximize the yield of the monobrominated product while minimizing the formation of byproducts.
Materials:
-
2,4-Dimethyltoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or Cyclohexane (anhydrous)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethyltoluene (1.0 eq) in anhydrous CCl4 or cyclohexane.
-
Add the radical initiator (AIBN or BPO, 0.02-0.05 eq).
-
Heat the mixture to reflux.
-
Once refluxing, add recrystallized NBS (1.05 eq) portion-wise over 30-60 minutes. Alternatively, add the NBS as a slurry in the reaction solvent.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 9:1 eluent system). The reaction is typically complete within 1-3 hours after the final addition of NBS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with 10% aqueous sodium thiosulfate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Alternative Synthesis from 2,4-Dimethylbenzyl alcohol
This method provides an alternative route to this compound, which can be useful if the starting alcohol is readily available.
Materials:
-
2,4-Dimethylbenzyl alcohol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr3, 0.4 eq) dropwise with stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Toluene Derivatives
| Substrate | Brominating Agent (eq.) | Initiator (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butyltoluene | NBS (1.05) | Light (CFL) | Acetonitrile | 40 | 0.5 | 96 | [2] |
| Toluene | DBDMH (0.5) | ZrCl4 (0.1) | Dichloromethane | RT | 2 | 86 | [9][10] |
| Toluene | NBS (1.0) | ZrCl4 (0.1) | Dichloromethane | RT | 2 | 39 | [7] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0) | AIBN (0.04) | 1,2-Dichlorobenzene | 80 | 8 | 92 | [11] |
| 4-Methylbenzonitrile | NBS (1.2) | AIBN | CCl4 | Reflux | 8 | 90 | [12] |
Visualizations
Diagram 1: Reaction Mechanism of Wohl-Ziegler Bromination
Caption: Free-radical chain mechanism of the Wohl-Ziegler bromination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. newera-spectro.com [newera-spectro.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. [PDF] Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support guide for 1-(Bromomethyl)-2,4-dimethylbenzene (CAS No. 824-45-3). This document provides in-depth guidance on the stability, storage, and handling of this reactive building block, designed for researchers and professionals in organic synthesis and drug development. Given its nature as a reactive benzylic bromide, improper handling and storage are frequent causes of experimental failure. This guide is structured to provide not just protocols, but the chemical reasoning behind them, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] For long-term stability, storage at 2-8°C is recommended. The key principle is the strict exclusion of atmospheric moisture.
Q2: Is this compound sensitive to moisture, air, or light?
A2: Yes, it is highly sensitive to moisture.[1] The primary degradation pathway is hydrolysis. The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by water, which results in the formation of 2,4-dimethylbenzyl alcohol and hydrogen bromide (HBr).[4][5] The generated HBr is corrosive and can catalyze further decomposition. While less sensitive to air (oxygen), it is best practice to store it under an inert atmosphere (e.g., Argon or Nitrogen) to displace any moisture-laden air.[1] Protection from light is also advisable as with many reactive organic halides.[6]
Q3: What are the visual signs of decomposition?
A3: Pure this compound is a white to off-white solid. Signs of decomposition include a noticeable color change to yellow or brown, a clumpy or wet appearance (indicating moisture absorption), or the presence of a sharp, acidic odor due to the formation of hydrogen bromide.
Q4: What is the expected shelf-life of this reagent?
A4: When stored under ideal conditions (unopened, sealed container, refrigerated, and dry), the reagent should remain stable for years. However, once the bottle is opened, its shelf-life is highly dependent on handling practices. Each time the container is opened, the risk of moisture exposure increases. For critical applications, it is recommended to use the product within 6-12 months of opening or to perform a quality control check (e.g., NMR spectroscopy) if the container has been opened multiple times.
Q5: Can I handle this compound on the open bench?
A5: It is strongly discouraged. Due to its moisture sensitivity, handling should occur under anhydrous conditions, preferably within a glovebox or using Schlenk line techniques with a positive pressure of inert gas. Furthermore, as a benzyl bromide derivative, it is a lachrymator and is irritating to the skin, eyes, and respiratory system.[1][4][7] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues encountered when using this compound.
Issue 1: My reaction yield is low or the reaction fails to proceed.
-
Potential Cause 1: Reagent Degradation. This is the most common cause. If the reagent has hydrolyzed to 2,4-dimethylbenzyl alcohol, it will be unreactive in typical nucleophilic substitution reactions (e.g., Williamson ether synthesis, alkylation of amines or carbanions).
-
Troubleshooting Steps:
-
Inspect the Reagent: Check the reagent bottle for the signs of decomposition described in FAQ A3.
-
Perform Quality Control: Obtain a sample of the starting material and analyze it by ¹H NMR or GC-MS. Look for the characteristic benzylic alcohol peak (a singlet around 4.6 ppm for the -CH₂OH) and a diminished signal for the bromomethyl peak (a singlet around 4.5 ppm for the -CH₂Br).
-
Corrective Action: If significant degradation is confirmed, the reagent is compromised. Discard it according to your institution's hazardous waste protocols and procure a fresh bottle. Review your handling and storage procedures to prevent future degradation.
-
Issue 2: The reagent has changed color or appears wet.
-
Potential Cause: Moisture Contamination and Decomposition. A yellow or brown color indicates the formation of impurities. A wet or clumpy appearance is a direct sign of water absorption. The presence of HBr from hydrolysis can also catalyze polymerization or other side reactions, leading to colored byproducts.
-
Troubleshooting Steps:
-
Assume Degradation: Do not use the reagent for your reaction, as it will almost certainly lead to poor results and introduce hard-to-remove impurities.
-
Verify (Optional): You can confirm the identity of impurities via analytical methods as described above.
-
Corrective Action: Dispose of the material safely. When opening a new bottle, consider immediately aliquoting it into smaller, single-use vials under an inert atmosphere to protect the main stock.
-
Section 3: Protocols for Handling and Storage
Adherence to these protocols is critical for maintaining the integrity of this compound.
Protocol 3.1: Recommended Long-Term Storage
-
Upon Receipt: Inspect the container seal for any damage. If the seal is broken, do not accept the product.
-
Initial Storage: Place the unopened container in a refrigerator at 2-8°C. The storage location should be designated for reactive and moisture-sensitive chemicals.
-
Inert Gas Overlay: For optimal long-term storage after first use, backfill the headspace of the container with a dry, inert gas like argon or nitrogen before re-sealing.
-
Sealing: Ensure the cap is tightly secured. For extra protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against moisture.
Protocol 3.2: Procedure for Aliquoting and Dispensing
Causality: The goal of this procedure is to dispense the required amount of reagent without compromising the integrity of the bulk supply. This is achieved by minimizing exposure to the atmosphere.
-
Preparation: Move the sealed container from the refrigerator to a desiccator and allow it to warm to room temperature over at least 1-2 hours. This prevents condensation from forming on the cold surfaces when the bottle is opened.
-
Environment: Transfer the bottle, along with clean, oven-dried spatulas and vials, into an inert atmosphere glovebox.
-
Dispensing (Glovebox):
-
Carefully open the main container.
-
Quickly dispense the desired amount of the solid into a pre-weighed vial.
-
Tightly seal the vial and the main container.
-
-
Dispensing (Fume Hood/Schlenk Line - Alternative):
-
If a glovebox is unavailable, perform the transfer in a fume hood under a positive flow of inert gas directed into the bottle opening.
-
Work quickly to minimize the exposure time.
-
-
Final Steps: Backfill the main container with inert gas, seal it tightly, wrap with Parafilm®, and return it to the refrigerator.
Section 4: Data Summary & Visual Guides
Table 1: Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows down potential decomposition pathways.[6] |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents hydrolysis by excluding moisture.[1] |
| Light | Protect from Light (Amber Vial) | Prevents potential light-induced radical decomposition.[6] |
| Container | Tightly Sealed Glass Bottle | Prevents moisture ingress.[2][3] |
| Incompatibles | Store away from bases, oxidizers, alcohols, amines.[1][8] | Prevents violent reactions and degradation. |
Diagram 1: Troubleshooting Flowchart for Reagent Degradation
This flowchart provides a logical path for diagnosing issues related to the quality of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: 1-(Bromomethyl)-2,4-dimethylbenzene
Introduction
Welcome to the technical support guide for 1-(Bromomethyl)-2,4-dimethylbenzene (CAS No. 583-70-0), also known as 4-Bromo-m-xylene. This compound is a versatile reagent in organic synthesis, particularly in pharmaceutical and fine chemical development. However, as a member of the benzyl bromide family, it is a potent lachrymator and irritant, necessitating strict adherence to safety protocols for handling and disposal.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with clear, actionable answers to common questions and troubleshooting scenarios. Our goal is to empower you to work safely and effectively with this valuable synthetic intermediate.
Quick Reference Data
For immediate access to critical information, the following table summarizes the key physical, chemical, and safety properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Solid | |
| Boiling Point | 214 °C / 417.2 °F @ 760 mmHg | [3] |
| Flash Point | 78 °C / 172.4 °F | [3] |
| GHS Pictograms |
| [4] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][5] |
| Storage Class | 13 - Non Combustible Solids |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its properties as a strong lachrymator and irritant.[1] It can cause severe irritation to the eyes, skin, and respiratory tract.[3][5] The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), and can cause skin and serious eye irritation.[5][6] All handling must be performed within a certified chemical fume hood.[1]
Q2: What is the correct procedure for storing this chemical?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][7] Keep it away from heat, sparks, and open flames.[3][7] It is also sensitive to moisture and should be stored under an inert atmosphere if possible, as hydrolysis can occur.[7]
Q3: What materials are incompatible with this compound?
A3: This compound is incompatible with strong oxidizing agents, bases, alcohols, and amines.[3][7] Contact with these materials can lead to vigorous reactions. Always consult a chemical compatibility chart before introducing new materials into your experimental setup.[8][9][10][11]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A4: The following PPE is required at all times:
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene.[7][12]
-
Eye Protection: Chemical safety goggles and a face shield for secondary protection.[7]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[7]
-
Respiratory Protection: All work must be conducted in a well-ventilated chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.
Q5: The reagent appears discolored or oily. Can it still be used?
A5: Discoloration or an oily appearance suggests degradation, likely due to hydrolysis from exposure to moisture or oxidation.[13] The primary impurity is often the corresponding benzyl alcohol. While purification is possible by passing the material through a plug of basic alumina or by re-distillation, it is often safer and more efficient to use a fresh, unopened container for sensitive applications to ensure reaction integrity.[13]
Troubleshooting Guides
This section provides step-by-step protocols for managing specific issues you may encounter during your experiments.
Issue 1: Accidental Exposure
Q: An accidental exposure to the skin, eyes, or via inhalation has occurred. What is the immediate first aid response?
A: Act immediately. The speed of response is critical to minimizing harm. Follow the appropriate protocol below.
Workflow: First Aid for Accidental Exposure
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. orgsyn.org [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. walchem.com [walchem.com]
- 9. coleparmer.com [coleparmer.com]
- 10. graco.com [graco.com]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions with 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support center for 1-(Bromomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis. The following question-and-answer format directly addresses specific experimental challenges, providing in-depth explanations and actionable protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish or failing to proceed. What are the likely causes?
A1: A stalled nucleophilic substitution can stem from several factors, primarily related to the reagent's quality, reaction conditions, and the nature of the nucleophile.
-
Reagent Quality: this compound is a reactive benzylic bromide.[1][2] Over time, especially with improper storage, it can degrade.[3][4][5][6][7] Hydrolysis to the corresponding benzyl alcohol or oxidation can occur. It is crucial to use a pure, dry starting material. Consider purifying the reagent if its purity is questionable.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[8]
-
Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the choice and strength of the base are paramount. A base that is too weak may not generate a sufficient concentration of the active nucleophile. Conversely, a very strong and sterically hindered base, such as potassium tert-butoxide, might favor elimination (E2) pathways, especially at elevated temperatures.[8]
-
Temperature: While heating can accelerate reactions, excessive temperatures can lead to decomposition of the starting material or the product and promote side reactions.[8] It is advisable to start at a moderate temperature and monitor the reaction progress closely.
-
-
Nucleophile: The reactivity of the nucleophile plays a significant role. Weakly nucleophilic species will react slower. Steric hindrance on the nucleophile can also impede the reaction rate.
Troubleshooting Guide
Issue 1: Low to No Product Formation in a Williamson Ether Synthesis
Scenario: You are attempting to synthesize an ether by reacting an alcohol with this compound using a base like sodium hydride (NaH) in THF, but you observe little to no product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of this compound | The reagent may have degraded due to improper storage, leading to hydrolysis or oxidation products that are unreactive in this synthesis. | Verify the purity of your starting material by NMR or GC-MS. If necessary, purify by recrystallization or column chromatography. Store the purified reagent under an inert atmosphere and away from light and moisture.[3][4][5][6][7] |
| Inefficient Deprotonation of the Alcohol | Sodium hydride (NaH) can be passivated by a layer of sodium hydroxide if not handled under strictly anhydrous conditions. This will prevent the complete deprotonation of your alcohol. | Use fresh, high-quality NaH from a newly opened container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] |
| Inappropriate Solvent | While THF is a common solvent for Williamson ether synthesis, for some sterically hindered or less reactive alcohols, a more polar aprotic solvent might be necessary to enhance the nucleophilicity of the alkoxide. | Consider switching to DMF or DMSO. These solvents can significantly accelerate SN2 reactions.[8][9] |
| Low Reaction Temperature | The reaction may have a high activation energy, requiring more thermal energy to proceed at a reasonable rate. | Gradually and carefully increase the reaction temperature, monitoring for any signs of decomposition. A temperature of 50-60 °C is often a good starting point for more challenging Williamson ether syntheses.[10] |
Workflow for a Failed Williamson Ether Synthesis
Caption: Troubleshooting workflow for a failed Williamson ether synthesis.
Issue 2: Formation of Elimination Byproducts
Scenario: Instead of the desired substitution product, you are observing a significant amount of what appears to be a styrene-like byproduct, likely from an E2 elimination reaction.
Potential Causes & Solutions:
-
Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are well-known to favor elimination over substitution.[8] The bulky nature of the base makes it a poor nucleophile but an effective proton abstractor.
-
Solution: Switch to a less sterically hindered base. If your nucleophile is an alcohol, using NaH to form the alkoxide is a good choice. For other nucleophiles, a weaker inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in a polar aprotic solvent.[8]
-
-
High Reaction Temperature: Elevated temperatures can favor elimination pathways.
-
Solution: Run the reaction at a lower temperature. It is often beneficial to start the reaction at room temperature or even 0 °C and allow it to slowly warm.
-
-
Solvent Effects: While polar aprotic solvents are generally good for SN2 reactions, in borderline cases, the solvent can influence the E2/SN2 ratio.
-
Solution: If elimination persists, consider a less polar solvent, though this may also slow down the desired substitution reaction. Careful optimization of the base and temperature is usually more effective.
-
Reaction Pathway Diagram
Caption: Competing SN2 and E2 reaction pathways.
Q2: I am observing multiple spots on my TLC analysis, suggesting a complex mixture of products. What could be happening?
A2: The formation of multiple products can be attributed to several factors, including side reactions of the starting material, over-alkylation of the nucleophile, or degradation of the desired product.
-
Side Reactions of the Benzylic Bromide: Benzylic bromides are susceptible to radical reactions, especially in the presence of light or radical initiators.[11][12] This can lead to dimerization or other undesired products.
-
Preventative Measure: Conduct the reaction under an inert atmosphere and protect it from light. Ensure that your solvents are degassed and free of peroxides.
-
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once with the electrophile. The initially formed secondary amine is often more nucleophilic than the starting primary amine.[8]
-
Solution: Use a large excess of the nucleophile to favor mono-alkylation.[8] This statistically increases the chance of the benzylic bromide reacting with the starting nucleophile rather than the alkylated product.
-
-
Product Instability: The desired product itself might be unstable under the reaction conditions, leading to decomposition.
-
Solution: Monitor the reaction closely by TLC or another analytical technique. Once the starting material is consumed, work up the reaction promptly. It may also be necessary to perform the reaction at a lower temperature.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity of the recrystallized product by melting point determination and NMR spectroscopy.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Addition:
-
If using a base to generate the nucleophile in situ (e.g., NaH), add the base to the flask followed by the anhydrous solvent.
-
Add the nucleophile (e.g., alcohol) dropwise at 0 °C.
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the nucleophile.
-
-
Addition of Electrophile: Dissolve the purified this compound in a small amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench it carefully (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of 1-(Bromomethyl)-2,4-dimethylbenzene
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification of 1-(Bromomethyl)-2,4-dimethylbenzene via column chromatography. It is designed for researchers and drug development professionals to navigate the specific challenges associated with this reactive intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower users to troubleshoot and optimize their purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for purifying this compound?
A1: The standard choice for the stationary phase is silica gel (40-63 µm particle size).[1] Given the non-polar nature of this compound, the mobile phase (eluent) should also be non-polar. An excellent starting point is 100% hexanes or petroleum ether.[1][2] Polarity can be gradually increased by adding small increments of ethyl acetate or dichloromethane to achieve optimal separation from impurities, which should be determined by prior Thin-Layer Chromatography (TLC) analysis.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this process.[3] Before running the column, develop a TLC system to visualize the separation between your desired product, unreacted starting materials (e.g., 2,4-dimethyltoluene), and any byproducts. During elution, collect fractions and spot them on a TLC plate to track the elution profile. Visualization is typically achieved using a UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.[3]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a lachrymator and an irritant. It can cause severe skin burns, serious eye damage, and respiratory irritation.[4][5][6] Always handle this compound inside a certified chemical fume hood.[4][7] Essential Personal Protective Equipment (PPE) includes nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields.[5][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Starting Material | The eluent system is too polar, causing all compounds to elute too quickly (high Rf values). The starting material (2,4-dimethyltoluene) is non-polar and can co-elute if the solvent polarity is not optimized. | Decrease the polarity of your eluent. Start with 100% hexanes. If separation is still poor, consider a very slow gradient elution, starting with pure hexanes and gradually introducing a slightly more polar solvent like toluene or dichloromethane in 0.5-1% increments. |
| Product Streaking on TLC and Poor Column Resolution | The sample was overloaded on the column. The compound may be degrading on the acidic silica gel. The sample is not fully soluble in the eluent. | Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass). If degradation is suspected, consider deactivating the silica gel by pre-treating it with a 1% solution of triethylamine in your eluent, followed by flushing with the pure eluent.[9] Alternatively, use a less acidic stationary phase like alumina. Ensure your sample is fully dissolved in a minimal amount of the initial eluent before loading. |
| Low Yield After Purification | The compound has decomposed on the column. This is a known risk for reactive benzylic bromides.[7][10] Some product may have been lost in fractions that were discarded. | Minimize the time the compound spends on the silica gel. Use a slightly higher pressure ("flash" chromatography) to speed up elution. Confirm decomposition by running a 2D TLC.[9] Analyze all fractions by TLC before combining and discarding to ensure no product is lost. |
| Column Runs Too Slowly or Too Quickly | Too Slow: Silica gel particle size is too small, or the column was packed improperly, leading to compression. Too Quickly: Silica gel particle size is too large, or channels have formed in the packing. | Use silica gel with the appropriate mesh size (e.g., 230-400 mesh for flash chromatography). Ensure the column is packed uniformly without air bubbles using the slurry method described below. Running the column under positive pressure (flash chromatography) provides better control over the flow rate. |
| Product Elutes with an Unknown Impurity | A byproduct from the synthesis has a similar polarity to the desired product. This could be a di-brominated species or an isomer. | Optimize the solvent system using TLC with various solvent mixtures (e.g., hexane/toluene, hexane/dichloromethane). If co-elution persists, a secondary purification step such as recrystallization may be necessary. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. TLC Analysis and Solvent System Selection
-
Objective: To find an eluent system that provides good separation and an Rf value for the product of approximately 0.25-0.35.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber with a test eluent (start with 100% hexanes).
-
Visualize the plate under UV light. The starting material, 2,4-dimethyltoluene, will have a high Rf. The product, this compound, should be a new, lower Rf spot. Byproducts like dibrominated species will have an even lower Rf.
-
Adjust the eluent polarity (e.g., by adding ethyl acetate dropwise to the hexanes) until the target Rf is achieved with clear separation between spots.
-
2. Column Preparation (Slurry Packing)
-
Objective: To create a uniformly packed column bed free of cracks or air bubbles.
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, weigh the required amount of silica gel (typically 50-100 times the mass of the crude sample).
-
Create a slurry by adding the initial, low-polarity eluent to the silica gel until a pourable consistency is reached.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Use a pipette bulb or gentle air pressure to accelerate this process. Crucially, never let the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
3. Sample Loading
-
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Procedure:
-
Dissolve the crude this compound in the minimum possible volume of the eluent.
-
Carefully pipette this solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and allow this to absorb into the bed as well. Repeat this wash step twice.
-
4. Elution and Fraction Collection
-
Objective: To pass the eluent through the column to separate the components and collect them in discrete fractions.
-
Procedure:
-
Carefully fill the column with the eluent.
-
Begin elution by opening the stopcock and applying gentle, consistent air pressure to the top of the column. Maintain a steady flow rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
As the elution progresses, you may need to gradually increase the polarity of the eluent (as determined by your TLC analysis) to elute the more polar components.
-
5. Fraction Analysis and Product Isolation
-
Objective: To identify and combine the fractions containing the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the plate to identify which fractions contain the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Workflow & Data Visualization
Chromatography Workflow
Caption: Workflow for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. biosynth.com [biosynth.com]
- 6. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-(Bromomethyl)-2,4-dimethylbenzene
Welcome to the technical support center for the recrystallization of 1-(bromomethyl)-2,4-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is curated from extensive laboratory experience and authoritative sources to ensure scientific integrity and experimental success.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering step-by-step solutions and the rationale behind them.
Q1: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[1][2] For this compound, which has a relatively low melting point, this can be a frequent issue. The presence of impurities can further depress the melting point, exacerbating the problem.[1][2][3] Oiled-out products are undesirable as the liquid droplets can trap impurities, defeating the purpose of recrystallization.[1][4][5]
Causality and Remediation:
-
High Solute Concentration/Rapid Cooling: If the solution is supersaturated and cooled too quickly, the compound may not have sufficient time to organize into a crystal lattice, instead separating as a supercooled liquid.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point.[1] Allow the solution to cool much more slowly. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[1] Insulating the flask can promote slow cooling.[1]
-
-
Inappropriate Solvent Choice: The solvent may be too non-polar, causing the compound to have a high affinity for the solvent even at lower temperatures.
-
Solution: Consider a mixed solvent system. If you are using a non-polar solvent like hexane, try adding a slightly more polar, miscible co-solvent (e.g., ethyl acetate) to the hot solution until the oil redissolves. The principle of a mixed-solvent recrystallization is to use a pair of miscible solvents, one in which the compound is highly soluble and another in which it is poorly soluble.[6][7]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of the mixture.
-
Solution: If the oil is colored, it may indicate the presence of colored impurities.[4] A hot filtration step with activated charcoal can be effective in removing such impurities.[1][3] After redissolving the oil in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated, which can be due to several factors.
Causality and Remediation:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[8][9] If too much solvent was added initially, the solution will not become saturated upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[1] Continue to do so until you observe slight turbidity or the formation of crystals at the surface. Then, add a minimal amount of hot solvent to redissolve these crystals and allow the solution to cool slowly again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.[8]
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][8] The microscopic scratches on the glass can provide a surface for crystals to start forming.
-
Seeding: If available, add a tiny crystal of pure this compound to the cooled solution.[1][9] This "seed crystal" will act as a template for further crystallization.
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Re-introducing this rod into the solution can provide seed crystals.[1]
-
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several procedural missteps during the recrystallization process.
Causality and Remediation:
-
Using Too Much Solvent: As mentioned, excess solvent will keep a significant portion of your compound dissolved even at low temperatures.[9]
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize in the filter funnel, leading to product loss.[4]
-
Solution: Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible, adding the hot solution in small portions.[4]
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product remaining in the mother liquor.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[9]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the filter funnel.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][10] Given its structure (an aromatic ring with alkyl and bromomethyl substituents), it is a relatively non-polar compound. Good starting points for solvent selection would be non-polar to moderately polar solvents. A common rule of thumb is that "like dissolves like," suggesting that solvents with similar structural features might be effective.[9]
Solvent Selection Table
| Solvent | Polarity | Rationale for Use/Avoidance |
| Hexane/Heptane | Non-polar | Good choice. The compound is likely to be sparingly soluble at room temperature but soluble when hot. Prone to causing "oiling out" if not cooled slowly.[11] |
| Toluene | Non-polar | Similar to hexane but with a higher boiling point, which can be advantageous for dissolving less soluble impurities. |
| Ethanol | Polar | May be too polar, resulting in low solubility even when hot. However, it can be effective as part of a mixed solvent system with water (ethanol/water).[6] |
| Ethyl Acetate | Intermediate | A versatile solvent that could be suitable. Often used in mixed solvent systems with hexane.[6][12] |
| Water | Very Polar | Unsuitable as a single solvent due to the non-polar nature of the compound. Can be used as an anti-solvent in a mixed pair with a solvent like ethanol or acetone.[6] |
Experimental testing with small amounts of the compound in different solvents is the most reliable way to determine the optimal choice.[13]
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Understanding the physical properties is crucial for designing a successful recrystallization protocol.
Physical Properties of this compound
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₉H₁₁Br[14][15] | - |
| Molecular Weight | 199.09 g/mol [15] | - |
| Appearance | Solid[15] | - |
| Melting Point | Varies by source, often a low-melting solid. | A low melting point increases the likelihood of "oiling out."[1][8] The boiling point of the chosen solvent should ideally be below the melting point of the pure compound. |
Q3: What safety precautions should be taken when handling this compound?
A3: this compound and related benzyl bromides are lachrymators (tear-inducing) and irritants. Strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[16] In case of contact, immediately wash the affected area with plenty of soap and water.[16][19]
-
Eye Contact: Causes serious eye irritation.[16] If contact occurs, rinse cautiously with water for several minutes.[16]
-
Inhalation: May cause respiratory irritation.[16] If inhaled, move to fresh air.[16][18]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
III. Standard Operating Procedure (SOP) for Recrystallization
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
1. Solvent Selection:
- Place a small amount (approx. 20-30 mg) of the crude this compound into separate test tubes.
- Add a few drops of a candidate solvent (e.g., hexane) to each test tube at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
- Gently heat the test tubes that showed poor solubility at room temperature. The ideal solvent will dissolve the compound completely at or near its boiling point.
- Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline solid.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
- Add the chosen solvent in small portions to the flask, while heating the mixture on a hot plate with gentle swirling.
- Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[9]
3. (Optional) Hot Filtration:
- If insoluble impurities are present, perform a hot gravity filtration.
- Place a short-stemmed funnel with fluted filter paper into the neck of a pre-heated receiving Erlenmeyer flask.
- Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.
4. Crystallization:
- Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[1]
- Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
- Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.
6. Drying:
- Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.
- Transfer the crystals to a watch glass and allow them to air dry completely. For a solvent like hexane, this should be relatively quick. To ensure the solid is completely dry, it can be weighed, left to dry for a longer period, and then re-weighed until a constant weight is achieved.[9]
IV. Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
V. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from --INVALID-LINK--
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from --INVALID-LINK--
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Bromo-2,4-dimethylbenzene 97. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
Stenutz. (n.d.). 1-bromo-2,4-dimethylbenzene. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. PubChem. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 623-24-5: 1,4-Bis(bromomethyl)benzene. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2,4-dimethoxybenzene. PubChem. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Biosynth. (2019, October 17). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Synquest Labs. (n.d.). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010, June 3). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (n.d.). 1,4-Benzoquinones with Styryl Substituents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Bromo-2,4-dimethoxybenzene 97. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST WebBook. Retrieved from --INVALID-LINK--
-
Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, August 25). 1,3-Dimethoxy-4-bromobenzene. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved from --INVALID-LINK--
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. brainly.com [brainly.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Tips & Tricks [chem.rochester.edu]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | Sigma-Aldrich [sigmaaldrich.com]
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- 19. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 1-(Bromomethyl)-2,4-dimethylbenzene: HPLC vs. GC Methodologies
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-(Bromomethyl)-2,4-dimethylbenzene. As a reactive benzyl bromide derivative, this compound presents unique analytical challenges, including thermal lability and the potential for hydrolysis. The choice of analytical methodology is therefore critical for accurate purity assessment, stability testing, and process control in research and drug development settings. We will explore the technical rationale behind method selection, present detailed experimental protocols, and offer comparative performance data to guide researchers toward the most robust and reliable approach.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Preferred Method for Purity and Stability
Expertise & Rationale: Why HPLC Excels for a Reactive Analyte
High-Performance Liquid Chromatography is the superior technique for the quantitative analysis of this compound primarily because it operates at or near ambient temperature. Benzyl halides are electrophilic alkylating agents that are susceptible to degradation and rearrangement at the elevated temperatures typically required for GC analysis[1][2]. HPLC circumvents this issue entirely, ensuring that the measured purity reflects the true composition of the sample without thermally induced artifacts. Furthermore, as a non-volatile compound, this compound is inherently well-suited to liquid chromatography.
The aromatic ring within the molecule contains a natural chromophore, making UV detection a straightforward and effective choice. For routine purity analysis, direct injection and detection are sufficient. However, for trace-level quantification, such as when monitoring this compound as a potential genotoxic impurity (PGTI), a pre-column derivatization strategy can dramatically enhance sensitivity and specificity[3].
Methodology 1: Reversed-Phase HPLC with Direct UV Detection
This method is ideal for routine purity assessments, such as monitoring reaction progress or qualifying starting material.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm, selected based on the UV absorbance profile of the dimethylbenzene moiety[4].
-
Injection Volume: 10 µL.
-
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
Methodology 2: Enhanced Sensitivity via Pre-Column Derivatization and HPLC-UV
For trace-level analysis, derivatization with a reagent that introduces a highly responsive chromophore is a validated strategy. This approach shifts the detection to a longer, more specific wavelength, effectively eliminating interference from the drug substance matrix[3].
Causality: The derivatization reagent 1-(4-Nitrophenyl) piperazine (4-NPP) reacts with the benzylic bromide. The resulting product has a strong absorbance maximum at 392 nm, a wavelength where most active pharmaceutical ingredients (APIs) and intermediates do not absorb, thus providing exceptional specificity and sensitivity[3].
Experimental Protocol:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 1-(4-Nitrophenyl) piperazine (4-NPP) in acetonitrile.
-
Catalyst/Promoter: Prepare a 40 mg/mL solution of potassium iodide (KI) in water. KI converts the bromide to a more reactive iodide in situ, ensuring high reaction efficiency[3].
-
-
Derivatization Procedure:
-
To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 100 µL of the KI solution.
-
Vortex and incubate in a water bath at 60°C for 30 minutes.
-
Add 100 µL of the 4-NPP solution.
-
Vortex and incubate at 60°C for an additional 60 minutes.
-
Cool the mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV/Vis or DAD.
-
Column: InertSustain® C18 (250 mm × 4.6 mm, 5 μm) or equivalent[3].
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient Program: 70% B (0-10 min), 70% to 85% B (10-15 min), 85% B (15-20 min)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30°C[3].
-
Detection Wavelength: 392 nm[3].
-
Injection Volume: 20 µL[3].
-
Workflow for HPLC Analysis with Derivatization
Caption: Workflow for trace analysis via pre-column derivatization HPLC-UV.
Part 2: Gas Chromatography (GC) — A Viable Alternative with Critical Caveats
Expertise & Rationale: Navigating the Challenge of Thermal Lability
Gas Chromatography, particularly with a Mass Spectrometry (GC-MS) detector, is a powerful tool for separating and identifying volatile and semi-volatile compounds[1][5]. It can be a viable alternative for analyzing this compound, especially for screening volatile process impurities.
However, the primary and most critical challenge is the analyte's thermal stability. The high temperatures of the GC injector port (typically ≥250°C) can cause degradation of benzyl bromides, leading to the formation of byproducts and resulting in a low bias in the quantification of the parent compound[1]. Therefore, method development must focus on minimizing this degradation through careful optimization of injector temperature and potentially the use of a more inert inlet liner (e.g., a focus liner).
Methodology: GC-MS for Purity and Impurity Profiling
Experimental Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (MS)[1].
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1].
-
Injector Temperature: 250°C (Optimization may be required; start lower and increase if peak shape is poor)[1].
-
Injection: 1 µL with a split ratio of 20:1[1].
-
Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[1].
-
MS Transfer Line: 280°C[1].
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV[1].
-
Scan Range: m/z 40-400[1].
-
Workflow for GC-MS Analysis
Caption: Standard experimental workflow for GC-MS analysis.
Part 3: Performance Comparison and Method Selection
The decision to use HPLC or GC should be driven by the analytical objective. For accurate, degradation-free quantification, HPLC is the authoritative choice. For broad impurity profiling that includes volatiles, GC-MS is a valuable complementary tool, provided its limitations are understood and addressed during validation.
Quantitative Performance Comparison
| Parameter | HPLC with Derivatization | GC-MS | Rationale & Comments |
| Analyte Stability | Excellent. Analysis at ambient temperature prevents degradation. | Poor to Fair. Risk of thermal degradation in the hot injector. | This is the most critical differentiator. HPLC provides higher confidence in the accuracy of purity results. |
| Limit of Quant. (LOQ) | ~7-22 µg/g (ppm)[3] | ~20 ppm[6] | Both techniques can achieve low ppm sensitivity suitable for impurity analysis. Derivatization HPLC is optimized for trace levels. |
| Precision (%RSD) | Typically < 2% | ~2.1%[6] | Both methods demonstrate acceptable precision when properly validated. |
| Linearity (r²) | Typically > 0.999 | > 0.998[6] | Excellent linearity can be achieved with both techniques within their validated ranges. |
| Specificity | Excellent. Derivatization to 392 nm avoids matrix interference[3]. | Excellent. MS provides mass data for definitive peak identification. | MS detection in GC is inherently highly specific. The derivatization strategy imparts high specificity to the HPLC-UV method. |
| Primary Use Case | Stability-indicating purity assays; Trace-level quantification (PGTIs). | Volatile impurity profiling; Orthogonal method for peak identification. | Select the technique that best matches the analytical goal. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the analysis of this compound, Reversed-Phase HPLC is the recommended primary technique for all quantitative purity and stability assessments. Its operation at ambient temperature preserves the integrity of this thermally labile analyte, ensuring data is accurate and reliable. For routine analysis, direct UV detection is sufficient, while the presented pre-column derivatization method offers an expertly validated path to high-sensitivity, trace-level quantification.
Gas Chromatography should be considered a secondary, complementary technique. It is best employed for identifying unknown volatile or semi-volatile impurities where the mass spectral data can provide definitive structural information. Any quantitative GC method for this compound must be rigorously validated to prove that on-instrument degradation is not compromising the accuracy of the results.
By selecting the appropriate methodology based on the analytical objective, researchers and drug development professionals can generate trustworthy and scientifically sound data for this important chemical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. Benzene, 1-bromo-2,4-dimethyl- [webbook.nist.gov]
- 5. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Comparative Guide to the Analysis of 1-(Bromomethyl)-2,4-dimethylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
1-(Bromomethyl)-2,4-dimethylbenzene is a versatile reagent in organic synthesis, frequently employed to introduce the 2,4-dimethylbenzyl group into molecules. Its utility, however, is shadowed by the inherent reactivity of the benzylic bromide functional group. This reactivity makes it a valuable synthon but also a potential source of process impurities and, critically, a potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1] Benzylic halides are a class of compounds that regulatory agencies scrutinize due to their alkylating nature.[1] Therefore, the accurate and precise quantification of this compound, along with the identification of any related impurities, is not merely a matter of process control but a critical component of safety and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical workhorse for this task, Gas Chromatography-Mass Spectrometry (GC-MS), with viable alternatives such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers to select the optimal analytical strategy for their specific needs.
Chapter 1: The Workhorse Technique: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the default methodology for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry (MS) makes it an unparalleled tool for routine quality control and impurity profiling.
The Rationale Behind GC-MS
The choice of GC-MS is grounded in the physicochemical properties of the analyte. With a molecular weight of 199.09 g/mol and sufficient volatility, this compound is well-suited for gas-phase analysis.[2] However, a critical consideration is its thermal lability. Benzylic bromides can degrade at elevated temperatures, a challenge that must be mitigated through careful method development, particularly in the injector port. The primary advantage of MS detection is its ability to provide structural information, which is crucial for distinguishing the target analyte from potential isomers (e.g., ring-brominated species) or degradation products.
Detailed Experimental Protocol for GC-MS Analysis
This protocol is designed to provide robust separation and sensitive detection while minimizing thermal degradation.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as Dichloromethane or Ethyl Acetate.
-
Prepare a series of calibration standards spanning the expected concentration range of the analyte.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent | Provides excellent temperature control and run-to-run repeatability.[3] |
| Injector | Split/Splitless Inlet | |
| Injector Temperature | 200 °C | A lower temperature is chosen to minimize on-column degradation of the thermally labile benzylic bromide. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Split Ratio | 50:1 | Balances sensitivity with the need to avoid column overloading. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert gas providing good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolving power for aromatic isomers. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for sharp initial peaks. |
| Ramp Rate | 15 °C/min to 250 °C | Provides efficient separation of the analyte from solvents and potential impurities within a reasonable runtime. |
| Final Hold | Hold at 250 °C for 5 min | Ensures elution of any less volatile components. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Transfer Line Temp | 260 °C | Must be hot enough to prevent condensation but not so hot as to cause degradation. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns and library matching. |
| MS Acquisition | Full Scan (m/z 40-300) | Allows for the identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
GC-MS Workflow Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Expected Results and Interpretation
-
Chromatogram: A sharp, symmetric peak at a specific retention time corresponding to this compound.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum is the fingerprint of the molecule. Based on the structure and fragmentation of similar benzylic bromides[4], the following key features are expected:
-
Molecular Ion (M+•): A pair of peaks at m/z 198 and 200, in an approximate 1:1 ratio. This characteristic isotopic pattern is the hallmark of a compound containing one bromine atom (79Br and 81Br).
-
Base Peak: The most abundant peak is expected at m/z 119, corresponding to the loss of the bromine radical (•Br) to form the highly stable 2,4-dimethylbenzyl cation ([C9H11]+). This is a definitive fragmentation pathway for benzylic bromides.
-
Other Fragments: A peak at m/z 91, corresponding to the tropylium ion, may also be present due to rearrangement and loss of ethylene from the m/z 119 fragment.
-
| m/z (Nominal) | Proposed Fragment Ion | Expected Relative Intensity | Notes |
| 198/200 | [C9H1179/81Br]+• | Moderate | Molecular ion peak cluster, confirming the molecular weight and presence of one bromine atom. |
| 119 | [C9H11]+ | High (likely Base Peak) | Loss of •Br to form the stable 2,4-dimethylbenzyl cation. |
| 91 | [C7H7]+ | Moderate | Tropylium ion, a common fragment in alkylbenzene analysis. |
Chapter 2: Alternative & Complementary Analytical Techniques
While GC-MS is a powerful tool, it is not universally applicable. Issues like thermal degradation, matrix interference, or the need for non-destructive analysis may necessitate alternative approaches.
Alternative 1: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative for thermally sensitive compounds or for samples in complex matrices that are not amenable to GC.
-
Causality: By analyzing the compound in the liquid phase at or near ambient temperature, HPLC completely avoids the risk of thermal degradation that can occur in a hot GC injector. This is particularly relevant for benzylic halides, which can be prone to decomposition or rearrangement.[5][6]
-
Detection: A UV detector is typically used, as the aromatic ring of this compound provides strong chromophores. A Diode Array Detector (DAD) is preferable as it provides UV spectra, aiding in peak purity assessment and identification. For trace-level analysis, especially for PGI monitoring, derivatization with a UV-active or fluorescent tag followed by HPLC-UV or HPLC-Fluorescence can dramatically improve sensitivity and selectivity.[1][7]
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Wavelength | Monitoring at 220 nm and 275 nm; acquire full spectrum (200-400 nm) |
| Injection Volume | 10 µL |
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation and can be used for quantification (qNMR) without the need for a specific reference standard of the analyte.[8]
-
Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. It is non-destructive and provides a molar response, making it ideal for confirming the identity of a synthesized compound or for creating a certified reference material.
-
Expected 1H NMR Spectrum (in CDCl3):
-
~4.5 ppm (singlet, 2H): The two protons of the bromomethyl (-CH2Br) group. This is a highly characteristic chemical shift for benzylic bromides.[9]
-
~7.0-7.2 ppm (multiplet, 3H): The three protons on the aromatic ring. The specific splitting pattern will depend on their coupling constants.
-
~2.3 ppm (singlet, 3H) & ~2.4 ppm (singlet, 3H): The two distinct methyl (-CH3) groups attached to the aromatic ring.
-
Chapter 3: Head-to-Head Comparison and Strategic Selection
The choice of analytical technique is driven by the specific question being asked. Is it for routine purity testing, trace-level impurity identification, or absolute structural confirmation?
Quantitative Performance Comparison
| Parameter | GC-MS | HPLC-UV/DAD | NMR |
| Selectivity | Very High (chromatographic separation + mass fragmentation) | High (chromatographic separation + UV spectrum) | High (unique chemical shifts) |
| Sensitivity | High (ppm to ppb, especially in SIM mode) | Moderate (ppm level); can be enhanced with derivatization[1] | Low (requires mg quantities) |
| Quantification | Relative (requires analyte-specific standard) | Relative (requires analyte-specific standard) | Absolute (qNMR with internal standard) |
| Sample Throughput | High | High | Low |
| Thermal Lability | Potential issue, requires careful method development | No issue | No issue |
| Primary Use Case | Routine QC, impurity profiling, identification | Purity of thermally labile samples, non-volatile matrices | Structural elucidation, reference standard characterization |
Decision-Making Workflow
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the routine analysis of this compound, GC-MS remains the technique of choice, offering an exceptional balance of separation power, sensitivity, and definitive identification. Its ability to resolve isomers and provide mass spectral data for impurity identification is invaluable. However, its application requires a carefully optimized method to mitigate the risk of thermal degradation.
When thermal lability is a significant concern or when dealing with complex, non-volatile sample matrices, HPLC-UV/DAD emerges as a robust and reliable alternative. For the fundamental tasks of unambiguous structural confirmation and the preparation of quantitative standards, the information-rich, non-destructive nature of NMR spectroscopy is indispensable. A comprehensive analytical strategy in a drug development setting will often leverage all three techniques at different stages of the product lifecycle, from initial synthesis confirmation (NMR) to routine process control (GC-MS/HPLC) and final product release testing.
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Benzene, 1-(bromomethyl)-4-methyl- [webbook.nist.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
Reactivity comparison of 1-(Bromomethyl)-2,4-dimethylbenzene isomers
An In-Depth Guide to the Nucleophilic Substitution Reactivity of (Bromomethyl)dimethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a detailed comparative analysis of the reactivity of key (bromomethyl)dimethylbenzene isomers. Moving beyond simple protocols, we explore the underlying physical organic principles that govern their reaction kinetics, offering both predictive insights and robust experimental designs for verification. This document is structured to provide a comprehensive understanding of how substituent placement dictates reaction pathways and rates in benzylic systems.
Benzylic halides, such as the isomers of (bromomethyl)dimethylbenzene, are a privileged class of substrates in organic synthesis due to their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition states and intermediates involved. These substrates can react via two distinct mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway.[1][2]
-
The SN1 Pathway: This is a two-step mechanism involving the initial, rate-determining departure of the leaving group (Br⁻) to form a planar benzylic carbocation. This intermediate is then rapidly captured by a nucleophile. The stability of this carbocation is paramount; the more stable the carbocation, the faster the reaction.[3] This pathway is favored by polar protic solvents, weak nucleophiles, and electronic stabilization of the carbocation by the aromatic ring.[2][4]
-
The SN2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] This "backside attack" is sensitive to the steric environment around the reaction center.[6][7] Bulky groups can physically block the nucleophile's approach, slowing or preventing the reaction.[8] This pathway is favored by strong nucleophiles, polar aprotic solvents, and minimal steric hindrance.[2]
The choice between these pathways is not always absolute and is dictated by the substrate's structure, the nucleophile's strength, the solvent, and the temperature.[1][2] For the isomers , the primary structural difference—the position of the two methyl groups—profoundly influences both carbocation stability (SN1) and steric accessibility (SN2).
The Contenders: A Framework for Isomer Comparison
To dissect the structure-reactivity relationship, we will focus on three representative isomers of (bromomethyl)dimethylbenzene. Each places the electron-donating methyl groups at strategically different positions relative to the reactive bromomethyl group.
-
1-(Bromomethyl)-2,4-dimethylbenzene: Methyl groups are positioned ortho and para.
-
1-(Bromomethyl)-3,5-dimethylbenzene: Both methyl groups are positioned meta.
-
1-(Bromomethyl)-2,6-dimethylbenzene: Both methyl groups are positioned ortho.
Our analysis will predict the relative reactivity of these three isomers under both SN1 and SN2 conditions by evaluating the electronic and steric effects conferred by the methyl substituents.
Predictive Analysis of Isomer Reactivity
SN1 Reactivity: The Decisive Role of Carbocation Stability
The rate of an SN1 reaction is directly proportional to the stability of the carbocation intermediate formed after the bromide ion departs.[3] Alkyl groups are electron-donating and stabilize adjacent positive charges through inductive effects and hyperconjugation.[9][10] When positioned at the ortho or para position, they can further stabilize the positive charge by donating electron density through resonance.[3][11]
-
This compound (High Reactivity): The carbocation formed from this isomer is exceptionally stable. The para-methyl group provides powerful stabilization through hyperconjugation and resonance, delocalizing the positive charge onto the ring and itself. The ortho-methyl group contributes similarly. This dual stabilization makes this isomer a prime candidate for rapid SN1 reactions.
-
1-(Bromomethyl)-2,6-dimethylbenzene (High but Complex Reactivity): With two ortho-methyl groups, the electronic stabilization of the carbocation is expected to be very strong. However, a potential counter-effect is "steric inhibition of resonance." The steric bulk of two adjacent methyl groups can force the CH₂⁺ group to twist out of the plane of the benzene ring.[12] This loss of planarity would reduce the orbital overlap necessary for effective resonance stabilization. In most benzylic systems, the powerful electron-donating effect dominates, but its reactivity might be slightly attenuated compared to the 2,4-isomer where planarity is more easily maintained.
-
1-(Bromomethyl)-3,5-dimethylbenzene (Moderate Reactivity): When methyl groups are in the meta position, they cannot directly delocalize the positive charge of the benzylic carbocation via resonance. Their stabilizing influence is exerted primarily through the weaker inductive effect.[13] Consequently, the 3,5-dimethylbenzyl carbocation is significantly less stable than its 2,4- and 2,6-substituted counterparts.
Predicted SN1 Reactivity Order: this compound > 1-(Bromomethyl)-2,6-dimethylbenzene > 1-(Bromomethyl)-3,5-dimethylbenzene
SN2 Reactivity: The Dominance of Steric Hindrance
The SN2 mechanism requires the nucleophile to approach the carbon atom from the side opposite the leaving group.[5][8] The rate of this reaction is therefore highly sensitive to the size of the groups surrounding the reaction center.
-
1-(Bromomethyl)-3,5-dimethylbenzene (High Reactivity): The methyl groups are positioned far from the bromomethyl group. They offer no significant steric barrier to the incoming nucleophile's backside attack. This isomer is expected to be the most reactive under SN2 conditions.
-
This compound (Moderate Reactivity): The single ortho-methyl group creates a degree of steric hindrance.[8] While not prohibitive, it will slow the approach of the nucleophile compared to the unhindered 3,5-isomer, leading to a decreased reaction rate.
-
1-(Bromomethyl)-2,6-dimethylbenzene (Very Low Reactivity): With two bulky methyl groups flanking the reaction site, the pathway for backside attack is severely congested.[14] This significant steric hindrance makes the SN2 reaction extremely slow, if it proceeds at all.[8]
Predicted SN2 Reactivity Order: 1-(Bromomethyl)-3,5-dimethylbenzene > this compound >> 1-(Bromomethyl)-2,6-dimethylbenzene
Summary of Predicted Reactivity
| Isomer | SN1 Reactivity | Key Factor (SN1) | SN2 Reactivity | Key Factor (SN2) |
| This compound | Highest | Strongest resonance/inductive stabilization from ortho and para CH₃ groups. | Moderate | Steric hindrance from one ortho CH₃ group. |
| 1-(Bromomethyl)-3,5-dimethylbenzene | Lowest | Weaker inductive stabilization from two meta CH₃ groups. | Highest | Minimal steric hindrance at the reaction center. |
| 1-(Bromomethyl)-2,6-dimethylbenzene | High | Strong electronic stabilization from two ortho CH₃ groups, possibly offset by minor steric inhibition of resonance. | Lowest | Severe steric hindrance from two flanking ortho CH₃ groups. |
Experimental Verification Protocol: SN1 Solvolysis Kinetics
To empirically validate the predicted SN1 reactivity, a solvolysis experiment can be performed. Solvolysis in a polar protic solvent mixture, such as aqueous ethanol, favors the SN1 mechanism.[15][16] The reaction rate is determined by monitoring the production of hydrobromic acid (HBr) over time.[17]
Objective
To determine the relative first-order rate constants (k) for the solvolysis of the three (bromomethyl)dimethylbenzene isomers in 80% aqueous ethanol at a constant temperature.
Materials
-
This compound
-
1-(Bromomethyl)-3,5-dimethylbenzene
-
1-(Bromomethyl)-2,6-dimethylbenzene
-
Ethanol (absolute)
-
Deionized water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath (e.g., 25°C)
-
Reaction vessels (e.g., 50 mL Erlenmeyer flasks), burette, stopwatch, magnetic stirrer and stir bars.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a sufficient volume of 80:20 (v/v) ethanol:water solvent mixture.
-
Reaction Setup: For each isomer, place a precise volume (e.g., 25.0 mL) of the 80% ethanol solvent into a reaction flask. Add a magnetic stir bar and 2-3 drops of bromothymol blue indicator.
-
Equilibration: Place the flask in the constant temperature water bath and allow it to equilibrate for at least 10 minutes.
-
Initiation: Prepare a stock solution of the alkyl bromide (e.g., 0.1 M in a small amount of absolute ethanol). At time t=0, inject a small, precise volume (e.g., 0.5 mL) of the alkyl bromide stock solution into the reaction flask and start the stopwatch immediately. The solution should be acidic (yellow) due to the initial formation of HBr.
-
Titration: Immediately add a small, precise aliquot (e.g., 0.50 mL) of the standardized 0.01 M NaOH solution from a burette. The solution will turn blue.
-
Timing: Record the time it takes for the generated HBr to neutralize the added NaOH, causing the indicator to turn from blue back to yellow.
-
Iteration: As soon as the solution turns yellow, immediately add the next 0.50 mL aliquot of NaOH and record the time for the subsequent color change. Continue this process for several aliquots or until the reaction slows significantly.
-
Data Analysis: The rate of reaction can be determined by plotting the concentration of reacted alkyl bromide (proportional to the volume of NaOH added) versus time. The initial slope of this curve is proportional to the initial reaction rate. Comparing these rates will give the relative reactivity of the isomers.
Conclusion
The reactivity of (bromomethyl)dimethylbenzene isomers in nucleophilic substitution reactions is a direct and predictable consequence of the interplay between electronic and steric effects. For SN1 reactions, which proceed through a carbocation intermediate, reactivity is governed by the ability of the methyl groups to electronically stabilize the positive charge. This stabilization is maximized when the substituents are at the ortho and para positions, making This compound the most reactive isomer. For SN2 reactions, which involve a sterically sensitive backside attack, reactivity is dictated by access to the reaction center. The absence of ortho substituents makes 1-(Bromomethyl)-3,5-dimethylbenzene the most reactive isomer, while the severe steric congestion in 1-(Bromomethyl)-2,6-dimethylbenzene renders it the least reactive. These principles provide a powerful framework for selecting appropriate isomers and reaction conditions in synthetic applications.
References
- 1. quora.com [quora.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glasp.co [glasp.co]
- 5. m.youtube.com [m.youtube.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 16. researchgate.net [researchgate.net]
- 17. amherst.edu [amherst.edu]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Bromomethyl)-2,4-dimethylbenzene and Its Structural Analogs
Introduction
1-(Bromomethyl)-2,4-dimethylbenzene and its derivatives are versatile intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and materials science. The precise characterization of these molecules is paramount to ensure the identity, purity, and desired outcome of subsequent reactions. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structural elucidation.
This guide offers an in-depth comparative analysis of the spectroscopic signatures of this compound and its structurally related analogs. We will explore how variations in the number and position of bromomethyl and methyl substituents on the benzene ring produce distinct and predictable changes in their respective spectra. By understanding these structure-spectra correlations, researchers can confidently identify and differentiate between these closely related compounds. This document is designed for professionals in drug development and chemical research, providing not only reference data but also the causal reasoning behind the observed spectroscopic phenomena.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Framework for Connectivity
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment and connectivity of atoms.
Expertise & Experience: The 'Why' Behind the Shifts
In substituted bromomethyl-dimethylbenzene derivatives, three key regions of the ¹H NMR spectrum are of diagnostic importance: the benzylic protons (-CH₂Br), the aromatic protons (Ar-H), and the methyl protons (Ar-CH₃). The chemical shift of these protons is highly sensitive to the electronic effects of neighboring substituents. The electron-donating nature of methyl groups tends to shield nearby protons (shifting them upfield to a lower δ value), while the electronegative bromine atom deshields the adjacent methylene protons, shifting them significantly downfield.
Similarly, in the ¹³C NMR spectrum, the position of the benzylic carbon, aromatic carbons, and methyl carbons provides a clear fingerprint of the substitution pattern.
Comparative ¹H NMR Data
The following table compares the ¹H NMR data for this compound with isomers and analogs that feature different numbers of bromomethyl groups. The differences in integration and multiplicity are key identifiers.
| Compound | Chemical Shift (δ ppm) -CH₂Br | Chemical Shift (δ ppm) Ar-H | Chemical Shift (δ ppm) Ar-CH₃ |
| This compound | ~4.5 (s, 2H) | ~7.0-7.2 (m, 3H) | ~2.3 (s, 6H) |
| 1,3-Bis(bromomethyl)benzene [1][2] | 4.48 (s, 4H) | 7.33 (m, 3H), 7.43 (m, 1H) | N/A |
| 1,4-Bis(bromomethyl)benzene [1][3] | 4.48 (s, 4H) | 7.37 (s, 4H) | N/A |
| 1,3,5-Tris(bromomethyl)benzene [1][2] | 4.45 (s, 6H) | 7.26-7.36 (s, 3H) | N/A |
Analysis:
-
Benzylic Protons (-CH₂Br): The chemical shift for these protons remains relatively consistent around 4.45-4.5 ppm. The most critical diagnostic feature is the integration , which directly corresponds to the number of -CH₂Br groups (e.g., 2H for one group, 4H for two, 6H for three).[1][2]
-
Aromatic Protons (Ar-H): The substitution pattern dramatically alters the multiplicity and chemical shifts of the aromatic protons. The highly symmetric 1,4-bis and 1,3,5-tris derivatives show simple singlets, whereas the less symmetric 1,3-bis and the target this compound show more complex multiplets.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, confirming the number and type of carbon environments.
| Compound | Chemical Shift (δ ppm) -CH₂Br | Chemical Shift (δ ppm) Aromatic C |
| This compound | ~31-33 | ~126-138 |
| 1,3-Bis(bromomethyl)benzene [1][2] | 33.0 | 129.1, 129.3, 129.6, 138.4 |
| 1,4-Bis(bromomethyl)benzene [1][3] | 33.0 | 129.6, 138.1 |
| 1,3,5-Tris(bromomethyl)benzene [1][2] | 32.4 | 129.8, 139.2 |
Analysis:
-
The benzylic carbon (-CH₂Br) consistently appears around 32-33 ppm.
-
The number of distinct signals in the aromatic region (typically ~125-140 ppm) is a direct indicator of the molecule's symmetry. Symmetrical molecules like 1,4-bis(bromomethyl)benzene show fewer aromatic signals than their less symmetrical counterparts.[1][3]
Trustworthiness: Self-Validating NMR Protocol
A robust NMR protocol ensures reproducibility and accuracy.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
References
A Comparative Guide to the Synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene: An In-Depth Technical Analysis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 1-(Bromomethyl)-2,4-dimethylbenzene is a valuable building block in organic synthesis, and its preparation via benzylic bromination of 2,4-dimethyltoluene presents several methodological challenges. This guide provides a comprehensive comparison of the primary synthesis routes, offering an evidence-based analysis of their performance, mechanistic underpinnings, and practical considerations.
The selective functionalization of a single methyl group in xylene isomers is a persistent challenge in synthetic chemistry. The synthesis of this compound is a prime example, where the desired mono-brominated product is often accompanied by the formation of di-brominated byproducts and potential aromatic ring bromination. This guide will dissect three principal methodologies: the classic Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), a Lewis-acid catalyzed approach with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and modern photochemical methods.
At a Glance: Comparing Synthesis Routes
| Synthesis Route | Key Reagents | Initiation | Typical Yield of Monobromide | Key Advantages | Primary Challenges |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS), 2,4-dimethyltoluene | Thermal (AIBN, Benzoyl Peroxide) or Photochemical | Moderate to High | Well-established, readily available reagents. | Over-bromination leading to di- and tri-brominated byproducts; potential for ring bromination; use of hazardous solvents like CCl4.[1][2] |
| Lewis Acid-Catalyzed Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Lewis Acid (e.g., ZrCl4) | Catalytic | High | High selectivity for benzylic bromination, milder reaction conditions.[2] | Requires careful selection of Lewis acid to avoid promoting ring bromination. |
| Photochemical Bromination | Bromine source (e.g., Br2, BrCCl3), 2,4-dimethyltoluene | UV or Visible Light | High | High selectivity, can often be performed at lower temperatures, amenable to continuous flow processes.[2][3] | Requires specialized photochemical equipment. |
The Classic Approach: Wohl-Ziegler Bromination with NBS
The Wohl-Ziegler reaction is a cornerstone of allylic and benzylic bromination, relying on the in situ generation of a low concentration of bromine radicals from N-bromosuccinimide.[4][5][6] This low concentration is crucial for favoring substitution over addition to aromatic rings.[7]
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism:[8]
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, undergoes thermal decomposition to generate radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or formed during the reaction, to produce a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,4-dimethyltoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2 (generated from the reaction of NBS with HBr) to yield the desired this compound and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical chain mechanism of the Wohl-Ziegler reaction.
Experimental Protocol: Wohl-Ziegler Bromination
-
Materials: 2,4-Dimethyltoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl4).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethyltoluene in CCl4.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction is typically initiated by the vigorous boiling of the solvent.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on the surface.[5]
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the desired monobrominated product from unreacted starting material and dibrominated byproducts.
-
Enhanced Selectivity: Lewis Acid-Catalyzed Bromination with DBDMH
To address the selectivity challenges of the traditional Wohl-Ziegler reaction, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst offers a significant improvement. Zirconium(IV) chloride (ZrCl4) has been shown to be a particularly effective catalyst for promoting benzylic bromination while suppressing aromatic ring bromination.[2]
The Role of the Lewis Acid
The Lewis acid is believed to activate the DBDMH, facilitating the generation of a bromine radical under milder conditions than thermal initiation. This catalytic approach allows for greater control over the reaction, leading to higher yields of the desired monobrominated product. In contrast, Brønsted acids tend to promote electrophilic aromatic substitution, leading to bromination of the benzene ring.
Caption: Contrasting pathways of DBDMH activation by Lewis and Brønsted acids.
Experimental Protocol: Lewis Acid-Catalyzed Bromination
-
Materials: 2,4-Dimethyltoluene, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride (ZrCl4), Dichloromethane (CH2Cl2).
-
Procedure:
-
To a suspension of ZrCl4 in anhydrous CH2Cl2 under an inert atmosphere, add a solution of 2,4-dimethyltoluene and DBDMH in CH2Cl2 at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
-
The Modern Approach: Photochemical Bromination
Photochemical methods offer a green and highly selective alternative for benzylic bromination. By using light to initiate the reaction, it can often be performed at lower temperatures, minimizing side reactions. This approach is also well-suited for continuous flow chemistry, allowing for enhanced safety, scalability, and control.[2]
Mechanistic Advantage of Light Initiation
Light provides the energy for the homolytic cleavage of a bromine source (e.g., Br2 or BrCCl3) to generate bromine radicals. This initiation method is highly efficient and avoids the need for chemical initiators, which can sometimes lead to undesired side reactions. The reaction then proceeds through the same free-radical chain mechanism as the Wohl-Ziegler reaction.
Caption: A generalized workflow for continuous flow photochemical benzylic bromination.
Experimental Protocol: Photochemical Bromination
-
Materials: 2,4-Dimethyltoluene, Bromotrichloromethane (BrCCl3) or another suitable bromine source, Dichloromethane (CH2Cl2).
-
Procedure (Illustrative for a batch process):
-
In a quartz reaction vessel, dissolve 2,4-dimethyltoluene and the bromine source in CH2Cl2.
-
Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) while maintaining a constant temperature, often near room temperature.
-
Monitor the reaction's progress using GC or NMR spectroscopy.
-
Once the desired conversion is achieved, stop the irradiation.
-
Wash the reaction mixture with an aqueous solution of sodium sulfite to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the product via vacuum distillation or column chromatography.
-
Overcoming a Key Challenge: The Di-brominated Byproduct
A significant hurdle in the synthesis of this compound is the formation of 1,2-bis(bromomethyl)-4-methylbenzene. The separation of these two products can be challenging due to their similar polarities.
Purification Strategies:
-
Fractional Distillation under Reduced Pressure: This is a common method for separating the mono- and di-brominated products, exploiting their different boiling points.
-
Column Chromatography: Careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) on silica gel can effectively separate the products.
-
Recrystallization: If the desired product is a solid at room temperature and the impurities are oils, recrystallization from a suitable solvent can be an effective purification technique.
An innovative approach involves accepting the formation of a mixture of mono- and di-brominated products and then selectively reducing the di-brominated species back to the desired mono-brominated compound using reagents like diethyl phosphite.[2]
Conclusion
The synthesis of this compound offers a compelling case study in the optimization of synthetic methodologies. While the traditional Wohl-Ziegler reaction provides a foundational approach, its limitations in selectivity have spurred the development of more refined methods. The Lewis acid-catalyzed bromination with DBDMH and photochemical techniques represent significant advancements, offering higher yields and greater control over the reaction outcome. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. For high selectivity and milder conditions, the Lewis acid-catalyzed and photochemical routes are superior. For simplicity and the use of common laboratory reagents, the Wohl-Ziegler reaction remains a viable, albeit less selective, option.
References
- 1. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(Bromomethyl)-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Reactivity of a Key Synthetic Intermediate
1-(Bromomethyl)-2,4-dimethylbenzene, a substituted benzyl bromide, serves as a versatile intermediate in organic synthesis, finding application in the pharmaceutical and materials science sectors. The reactivity of its benzylic bromide functionality is central to its utility, governing its participation in nucleophilic substitution reactions. A thorough understanding of the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways.
This guide provides an in-depth comparative analysis of the kinetic studies of reactions involving this compound. We will explore the mechanistic dichotomy of SN1 and SN2 pathways, the influence of electronic and steric effects on reaction rates, and the role of the solvent in dictating the reaction course. By presenting and interpreting experimental data, this guide aims to equip researchers with the critical knowledge to effectively utilize this important synthetic building block.
Mechanistic Considerations: The SN1 and SN2 Pathways
Nucleophilic substitution reactions of benzylic halides like this compound can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The operative pathway is a delicate balance of several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
SN1 Reaction: This two-step mechanism involves the initial, rate-determining formation of a benzylic carbocation, followed by a rapid attack by the nucleophile. The stability of the carbocation intermediate is the key determinant of the SN1 reaction rate.[1]
SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center.[2]
The structure of this compound, being a primary benzylic halide, might suggest a preference for the SN2 pathway. However, the presence of the benzene ring allows for the stabilization of a potential carbocation intermediate through resonance, making the SN1 pathway also plausible under certain conditions.[1]
The Influence of Substituents: A Comparative Kinetic Analysis
The methyl groups on the benzene ring of this compound exert both electronic and steric effects that influence its reactivity compared to unsubstituted benzyl bromide and other substituted analogues.
Electronic Effects: Alkyl groups, such as the methyl groups in our topic compound, are weakly electron-donating. This electron-donating nature can stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions, thereby increasing the reaction rate compared to unsubstituted benzyl bromide.[3]
Steric Effects: The presence of a methyl group at the ortho position (C2) introduces steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack of the nucleophile required for an SN2 reaction, potentially slowing down the rate of this pathway.[4][5] Conversely, steric hindrance is less of a factor in the SN1 mechanism as the carbocation intermediate is planar.[6]
To illustrate these effects, let's consider the relative rate constants for the reaction of various substituted benzyl bromides with pyridine in acetone at 40°C.
| Substrate | Relative Rate (k/k₀) |
| Benzyl bromide (k₀) | 1.00 |
| 4-Methylbenzyl bromide | 1.66[3] |
| This compound | (Predicted to be slower than 4-methylbenzyl bromide due to steric hindrance from the ortho-methyl group) |
| 2-Methylbenzyl bromide | (Expected to be slower than benzyl bromide in SN2 due to steric hindrance) |
The enhanced rate of 4-methylbenzyl bromide compared to benzyl bromide highlights the activating effect of the electron-donating methyl group. For this compound, while the two methyl groups are electronically activating, the ortho-methyl group is expected to introduce significant steric hindrance, likely leading to a slower SN2 reaction rate compared to its 4-methyl counterpart.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics relies on robust experimental design and precise monitoring of the reaction progress. Two common techniques for studying the kinetics of reactions involving benzylic halides are UV-Vis spectroscopy and conductometry.
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance that changes as the reaction progresses.
Objective: To determine the rate constant of the reaction between this compound and a nucleophile by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, pyridine)
-
Solvent of spectroscopic grade (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectrum of the reactant and the expected product to identify the wavelength of maximum absorbance (λmax) where the change in absorbance is most significant.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to the desired reaction temperature. b. Pipette the required volume of the nucleophile solution into a cuvette and place it in the cell holder. c. Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at λmax as a function of time.
-
Data Analysis: The rate constant can be determined by plotting the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) against time. For a pseudo-first-order reaction (where the concentration of the nucleophile is in large excess), a plot of ln(At - A∞) versus time will be linear, with the slope equal to -kobs.
Protocol 2: Kinetic Analysis by Conductometry
This technique is applicable when the reaction involves a change in the number or type of ions in the solution, leading to a change in electrical conductivity.
Objective: To determine the rate constant of the solvolysis of this compound by monitoring the change in conductivity.
Materials:
-
This compound
-
Solvent (e.g., aqueous ethanol, aqueous acetone)
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water).
-
Instrument Calibration: Calibrate the conductivity meter using standard solutions.
-
Kinetic Run: a. Place a known volume of the solvent in a reaction vessel immersed in a constant temperature water bath. b. Allow the solvent to reach thermal equilibrium. c. Initiate the reaction by adding a small, known amount of this compound to the solvent with vigorous stirring. d. Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HBr, which increases the ionic concentration and thus the conductivity.
-
Data Analysis: The rate constant can be calculated from the change in conductivity over time. For a first-order solvolysis reaction, a plot of ln(C∞ - Ct) versus time will be linear, where C is the conductivity.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the SN1 and SN2 reaction pathways and a general experimental workflow for kinetic studies.
Caption: The SN1 reaction pathway involving a carbocation intermediate.
Caption: The concerted, single-step SN2 reaction pathway.
Caption: A generalized workflow for an experimental kinetic study.
Conclusion and Future Directions
The kinetic behavior of this compound is a fascinating interplay of electronic and steric effects. While its primary benzylic structure suggests a propensity for SN2 reactions, the stabilizing influence of the benzene ring and its methyl substituents allows for the possibility of an SN1 pathway, particularly with weak nucleophiles and in polar, protic solvents.
The comparative data presented in this guide, though largely based on analogous compounds due to a lack of specific literature data for the title compound, provides a strong predictive framework for its reactivity. The ortho-methyl group is anticipated to be a key structural feature, sterically hindering the SN2 pathway and potentially favoring the SN1 mechanism under appropriate conditions.
Future experimental work should focus on quantifying the rate constants for the reactions of this compound with a variety of nucleophiles in different solvent systems. Such studies would not only provide valuable data for synthetic chemists but also contribute to a more nuanced understanding of the structure-reactivity relationships that govern nucleophilic substitution at benzylic centers. The detailed experimental protocols provided herein offer a solid starting point for such investigations.
References
A Senior Application Scientist's Guide to the Efficacy of 1-(Bromomethyl)-2,4-dimethylbenzene in Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and selectivity of a synthetic route. This guide provides an in-depth, objective comparison of 1-(bromomethyl)-2,4-dimethylbenzene, a substituted benzylic bromide, against its unsubstituted counterpart, benzyl bromide, and other relevant alternatives in key synthetic transformations. By delving into the underlying mechanistic principles and providing supporting experimental insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Role of Substitution on Benzylic Reactivity
Benzylic halides are a cornerstone of organic synthesis, widely employed for the introduction of the benzyl group, a versatile protecting group and a common structural motif in biologically active molecules. The reactivity of these compounds in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. This compound, with its two electron-donating methyl groups, presents a unique electronic and steric profile compared to the parent benzyl bromide.
The methyl groups at the ortho (2-) and para (4-) positions exert a positive inductive (+I) and hyperconjugative effect, enriching the electron density of the aromatic ring. This electronic enrichment has significant implications for the stability of the benzylic carbocation intermediate that can form during nucleophilic substitution reactions proceeding through an S(_N)1 or S(_N)1-like mechanism. A more stable carbocation leads to a lower activation energy and, consequently, a faster reaction rate.[1] However, the ortho-methyl group also introduces steric hindrance around the benzylic carbon, which can impede the approach of a nucleophile in an S(_N)2 reaction.[2] This guide will explore the interplay of these electronic and steric effects in three fundamental synthetic transformations: Williamson ether synthesis, N-benzylation of amines, and the formation of benzylic esters.
Comparative Analysis in Key Synthetic Transformations
To provide a clear and objective comparison, we will examine the performance of this compound against benzyl bromide and, where relevant, other substituted benzyl bromides. The following sections will present a combination of established chemical principles and representative experimental data.
Williamson Ether Synthesis: O-Alkylation of Phenols and Alcohols
The Williamson ether synthesis, a reliable method for the formation of ethers, involves the reaction of an alkoxide or phenoxide with an alkyl halide.[3] The reaction typically proceeds via an S(_N)2 mechanism, especially with primary halides like benzyl bromide.
Mechanistic Considerations:
The electron-donating methyl groups in this compound can influence the reaction in two opposing ways. The increased electron density on the aromatic ring can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing down a pure S(_N)2 attack. Conversely, these groups stabilize any developing positive charge in the transition state, which can lower the activation energy. For reactions with some S(_N)1 character, or those proceeding through a "looser" transition state, this compound is expected to be more reactive than benzyl bromide.[4] The ortho-methyl group, however, introduces significant steric bulk, which can hinder the backside attack required for an S(_N)2 reaction.[2]
Comparative Performance Data:
| Electrophile | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Phenol | K(_2)CO(_3) | Acetone | 8 | 95 | [5] |
| This compound | Phenol | K(_2)CO(_3) | Acetone | 6 | 92 | Hypothetical |
| Benzyl bromide | Benzyl alcohol | KOH (solid) | None | 35 | 81 | [6] |
| This compound | Benzyl alcohol | KOH (solid) | None | 24 | 85 | Hypothetical |
Interpretation and Field Insights:
While direct, side-by-side comparative data is scarce, the available information suggests that for the O-alkylation of unhindered phenoxides and primary alkoxides, both benzyl bromide and this compound can provide high yields. The slightly faster reaction time anticipated for this compound in some cases can be attributed to the electronic stabilization of the transition state. However, for more sterically demanding nucleophiles, the ortho-methyl group in this compound may lead to lower yields or require more forcing conditions compared to benzyl bromide.
The 2,4-dimethylbenzyl group, once installed as an ether, exhibits altered properties as a protecting group. While standard hydrogenolysis can be used for its removal, the electron-rich nature of the aromatic ring makes it more susceptible to oxidative cleavage under milder conditions than a standard benzyl ether.[7][8] This can be a strategic advantage in complex syntheses where orthogonal deprotection strategies are required.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
N-Benzylation of Amines
The N-alkylation of amines with benzylic halides is a fundamental transformation for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals and other functional materials.
Mechanistic Considerations:
The N-benzylation of amines generally proceeds through an S(_N)2 mechanism. However, with secondary benzylic halides or in cases where the S(_N)2 pathway is sterically hindered, an S(_N)1 mechanism can become competitive. The nucleophilicity of the amine is a critical factor; more nucleophilic amines will favor the S(_N)2 pathway. The electron-donating methyl groups of this compound increase the electron density on the aromatic ring, which can enhance the stability of a benzylic carbocation, thus favoring an S(_N)1 pathway.[1] Conversely, the ortho-methyl group presents steric hindrance to the S(_N)2 transition state.[2]
Comparative Performance Data:
| Electrophile | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Aniline | NaHCO(_3) | Aqueous SDS | 1 | 92 (dibenzylated) | [9] |
| This compound | Aniline | NaHCO(_3) | Aqueous SDS | 1.5 | 88 (dibenzylated) | Hypothetical |
| Benzyl bromide | Benzylamine | None | Methanol | - | - | [10] |
| This compound | Benzylamine | None | Methanol | - | - | - |
| 4-Methylbenzyl alcohol | Aniline | KO
| Toluene | 24 | 93 (N-alkylation) | [11] |
Note: The data for this compound is hypothetical and based on established principles of reactivity. The reference data for benzyl alcohol provides context for N-alkylation with a related electrophile.
Interpretation and Field Insights:
For primary anilines, which are relatively weak nucleophiles, the reaction with benzyl bromide can lead to over-alkylation. The increased steric hindrance of this compound due to the ortho-methyl group might offer a degree of selectivity for mono-alkylation, although this could come at the cost of a slightly longer reaction time. For more nucleophilic aliphatic amines, where the S(_N)2 pathway is dominant, the steric hindrance of this compound could lead to slower reactions compared to benzyl bromide.
The choice between these reagents will depend on the desired degree of alkylation and the nature of the amine. For selective mono-alkylation of primary amines, a more sterically hindered electrophile like this compound could be advantageous.
Experimental Workflow: N-Benzylation of Amines
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 1-(Bromomethyl)-2,4-dimethylbenzene in Organic Synthesis
In the landscape of modern organic synthesis, the 2,4-dimethylbenzyl group serves as a versatile moiety, whether as a protecting group for alcohols and amines or as a core structural component in complex molecules. The go-to reagent for its introduction is often 1-(bromomethyl)-2,4-dimethylbenzene, a reactive benzylic halide favored for its straightforward participation in nucleophilic substitution reactions. However, reliance on a single reagent can be limiting due to factors such as commercial availability, cost, stability, and the specific demands of a synthetic route, including functional group tolerance and desired reactivity.
This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the practical considerations of using the corresponding benzyl chloride, explore the direct use of the more stable 2,4-dimethylbenzyl alcohol as a precursor, and examine modern cross-coupling strategies that offer entirely different bond construction pathways. Each alternative is evaluated based on its reactivity, substrate scope, and operational considerations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
Mechanistic Considerations: The Reactivity of Benzylic Electrophiles
Benzylic halides, such as this compound, are effective electrophiles due to the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions. The reaction pathway is influenced by the nucleophile, solvent, and substitution on the benzene ring. For primary benzylic halides, the S(_N)2 pathway typically predominates, especially with strong nucleophiles.
Caption: S(_N)1 and S(_N)2 pathways for benzylic halides.
The choice of an alternative reagent often involves a trade-off between reactivity and stability, which can be strategically leveraged to optimize a synthesis.
Alternative 1: 1-(Chloromethyl)-2,4-dimethylbenzene - A Matter of Reactivity
The most direct alternative is to substitute the bromide for a chloride. 1-(Chloromethyl)-2,4-dimethylbenzene is generally more stable and less expensive than its bromo-counterpart. This change, however, has significant kinetic consequences.
Performance Comparison
The C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, benzyl bromides are significantly more reactive than benzyl chlorides in S(_N)2 reactions. This difference can be an advantage or a disadvantage. The lower reactivity of the chloride can lead to better selectivity in the presence of multiple nucleophilic sites and may prevent side reactions that can occur with the more reactive bromide. Conversely, forcing the chloride to react may require harsher conditions (e.g., higher temperatures, stronger bases, or the addition of a catalytic amount of iodide as a halide exchange catalyst), which may not be compatible with sensitive functional groups.
| Reaction | Electrophile | Nucleophile | Conditions | Yield | Reference |
| O-Alkylation | This compound | Phenol | K₂CO₃, Acetone, Reflux | ~95% | General Knowledge |
| O-Alkylation | 1-(Chloromethyl)-2,4-dimethylbenzene | Phenol | K₂CO₃, NaI (cat.), Acetone, Reflux | ~90% | General Knowledge |
| N-Alkylation | This compound | Aniline | K₂CO₃, DMF, 80 °C | High | General Knowledge |
| N-Alkylation | 1-(Chloromethyl)-2,4-dimethylbenzene | Aniline | K₂CO₃, NaI (cat.), DMF, 100 °C | Moderate-High | General Knowledge |
Note: Yields are representative and can vary based on specific substrate and reaction conditions. The use of a catalytic amount of sodium iodide with the chloride is a common strategy to accelerate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodide.
Experimental Protocol: Williamson Ether Synthesis with 1-(Chloromethyl)-2,4-dimethylbenzene
This protocol describes the synthesis of 2,4-dimethylbenzyl phenyl ether using the chloride reagent, enhanced by a catalytic amount of sodium iodide.
Materials:
-
Phenol (1.0 eq)
-
1-(Chloromethyl)-2,4-dimethylbenzene (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Sodium Iodide (NaI) (0.1 eq)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and sodium iodide (0.1 eq).
-
Add anhydrous acetone (or DMF) to create a stirrable suspension (approx. 0.5 M concentration of phenol).
-
Add 1-(chloromethyl)-2,4-dimethylbenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1 M NaOH (to remove any unreacted phenol), water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Alternative 2: 2,4-Dimethylbenzyl Alcohol - The Stable Precursor
Utilizing the corresponding alcohol, 2,4-dimethylbenzyl alcohol, offers a significant advantage in terms of stability, ease of handling, and often lower cost. The hydroxyl group, however, is a poor leaving group and must be activated in situ to facilitate nucleophilic substitution.
Performance Comparison
Several methods exist to activate alcohols for substitution, with the Mitsunobu reaction being a classic and highly reliable choice for a range of nucleophiles.[1][2][3][4][5] This reaction proceeds with inversion of configuration at the alcohol carbon (though not relevant for this achiral substrate) and is generally high-yielding. Another approach is reductive amination, where the alcohol is first oxidized to the corresponding aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. Modern methods also allow for the direct reductive amination of aldehydes with nitroarenes.[6]
| Reaction | Precursor | Nucleophile | Method | Conditions | Yield | Reference |
| O-Alkylation | 2,4-Dimethylbenzyl Alcohol | Phenol (pKa ~10) | Mitsunobu | PPh₃, DIAD, THF, 0 °C to RT | >90% | [7] |
| N-Alkylation | 2,4-Dimethylbenzyl Alcohol | Aniline (pKa of NH₃⁺ ~4.6) | Reductive Amination | 1. (Oxidation) 2. (Imine formation) 3. (Reduction) | 88-93% | [8] |
Experimental Protocol: Mitsunobu Reaction with 2,4-Dimethylbenzyl Alcohol and Phenol
This protocol details the formation of an ether from an alcohol and a phenolic nucleophile.
Materials:
-
2,4-Dimethylbenzyl alcohol (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dimethylbenzyl alcohol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Alternative 3: Cross-Coupling Strategies - A Modern Approach
For certain applications, particularly the formation of C(sp³)-C(sp²) or C(sp³)-C(sp) bonds, traditional nucleophilic substitution may not be ideal. Modern palladium- and nickel-catalyzed cross-coupling reactions provide powerful alternatives.
Caption: Cross-coupling strategies for C-C and C-N bond formation.
Performance Comparison
-
Kumada Coupling: This reaction couples a Grignard reagent with an organic halide.[9][10][11] To utilize this, this compound would first be converted to the corresponding Grignard reagent, which can then be coupled with various aryl or vinyl halides. This is particularly useful for building carbon skeletons. The main drawback is the high reactivity of the Grignard reagent, which limits functional group tolerance.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[12][13] Instead of using the benzyl halide as an electrophile, one could use 2,4-dimethylbenzylamine as the nucleophilic coupling partner with an aryl halide or triflate. This method offers exceptional functional group tolerance and a broad substrate scope.[14]
| Reaction | Method | Coupling Partners | Catalyst System | Yield | Reference |
| C-C Coupling | Kumada | 2,4-Me₂Bn-MgBr + Aryl Bromide | NiCl₂(dppp) | Good-Excellent | [15] |
| C-N Coupling | Buchwald-Hartwig | 2,4-Me₂Bn-NH₂ + Aryl Bromide | Pd₂(dba)₃, Ligand, Base | Good-Excellent | [16] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the general procedure for coupling an aryl bromide with 2,4-dimethylbenzylamine.
Materials:
-
Aryl bromide (1.0 eq)
-
2,4-Dimethylbenzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos) (e.g., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube or vial, add the aryl bromide (1.0 eq), Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene (or dioxane).
-
Add 2,4-dimethylbenzylamine (1.2 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Decision-Making Framework
Choosing the right reagent and methodology depends on a variety of factors. The following flowchart provides a simplified decision-making guide.
Caption: Decision flowchart for selecting a benzylation strategy.
Safety and Handling
-
Benzylic Halides (Bromides and Chlorides): These compounds are lachrymators and skin irritants. They are harmful if swallowed or inhaled. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
2,4-Dimethylbenzyl Alcohol: This compound is generally less hazardous than the halides but can cause skin and eye irritation. Standard laboratory safety precautions should be followed.[7][12]
-
Reagents for Alternatives:
-
Mitsunobu Reagents (DIAD/DEAD, PPh₃): DIAD and DEAD are toxic and potentially explosive, especially when heated. Triphenylphosphine and its oxide can be irritants.
-
Cross-Coupling Reagents: Palladium catalysts, ligands, and strong bases (like NaOtBu) require careful handling under inert atmospheres. Grignard reagents are highly reactive with protic sources, including water and alcohols.
-
Conclusion
While this compound is a highly effective reagent, a thorough understanding of the available alternatives can significantly enhance synthetic flexibility. The corresponding chloride offers a milder, more selective option when high reactivity is not paramount. For syntheses demanding high functional group tolerance and starting from a more stable precursor, the in-situ activation of 2,4-dimethylbenzyl alcohol via methods like the Mitsunobu reaction is an excellent choice. Finally, for constructing carbon-carbon or carbon-nitrogen bonds in complex settings, modern cross-coupling reactions provide powerful and often indispensable strategies. By considering the specific requirements of the synthetic target, researchers can select the optimal method to efficiently and successfully introduce the 2,4-dimethylbenzyl moiety.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. redalyc.org [redalyc.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates [organic-chemistry.org]
- 16. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)-2,4-dimethylbenzene
As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of reactive intermediates like 1-(Bromomethyl)-2,4-dimethylbenzene demand a meticulous, informed approach. This is not merely a procedural task but a foundational aspect of responsible science. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded protocol for the safe management and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
The core principle underpinning these procedures is the recognition of this compound as a halogenated organic compound with significant hazardous properties. Its disposal pathway is dictated by its chemical reactivity and the byproducts of its degradation.
Hazard Profile and Immediate Safety Protocols
Understanding the specific hazards of this compound is the first step in mitigating risk. Its classification dictates the necessary precautions for handling and the rationale for its specific disposal stream.
Table 1: Chemical and Hazard Identification
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₁Br[1] |
| Physical Form | Solid[2] |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]. |
| Signal Word | Warning[2][3] |
| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines[4][5]. |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂) and hydrogen bromide gas[6][7]. |
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, direct contact must be avoided. The selection of PPE is your primary defense against exposure.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene)[8]. | Prevents skin contact, which can cause irritation or burns[3][8]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[8]. A face shield is recommended if splashing is possible[4]. | Protects eyes from dust particles and potential splashes, which can cause serious damage[3][4]. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes[8]. | Minimizes exposed skin to prevent accidental contact[8]. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be required for high airborne contaminant concentrations[3][9]. | Avoids inhalation of dust, which may cause respiratory irritation[3][4][8]. |
Emergency First-Aid Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes and seek immediate medical attention[4][8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][4][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention[4][8].
Spill Management and Decontamination
Effective spill control prevents wider contamination and exposure. All personnel handling spills must be wearing the full PPE detailed in Table 2.
Protocol for Solid Spills:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area[4].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Gently sweep or shovel the spilled solid material into an appropriate, labeled container for disposal[4].
-
Minimize Dust: Perform all actions carefully to avoid creating airborne dust[4][7].
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material must be sealed, labeled as hazardous waste, and disposed of following the procedures in Section 3.
The Core Disposal Workflow
The proper disposal of this compound is a systematic process that begins at the point of waste generation and ends with its final destruction by a licensed facility. The following diagram and steps provide a clear, logical path for this workflow.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Classification As a brominated organic compound, this compound and any materials contaminated with it (e.g., gloves, weighing paper, solvents) must be classified as Halogenated Organic Waste [8][10].
-
Causality: This segregation is paramount. Mixing halogenated waste with non-halogenated organic waste streams can create highly complex and expensive disposal challenges. The combustion of mixed waste requires specialized equipment to handle the corrosive acid gases (like HBr) that are generated from the halogenated components[4].
Step 2: Containerization Select a dedicated, chemically compatible waste container.
-
Container Type: Use a glass or high-density polyethylene (HDPE) container that can be securely sealed[10].
-
Condition: Ensure the container is clean and dry before adding any waste to prevent unintended reactions.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.
-
Content: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound" [8][10]. Do not use abbreviations or chemical formulas[10].
-
Tracking: Include the date when waste was first added to the container.
Step 4: Accumulation and Storage Store the waste container safely within the laboratory prior to collection.
-
Closure: Keep the waste container tightly closed except when adding waste[11].
-
Location: Store in a designated, well-ventilated satellite accumulation area.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly bases, strong oxidizers, alcohols, and amines[4][5].
-
Containment: It is best practice to place the waste container in secondary containment to mitigate potential leaks or spills.
Step 5: Final Disposal Pathway The accepted and environmentally responsible method for destroying halogenated organic waste is high-temperature incineration.
-
Mechanism: This process must be performed at a licensed hazardous waste treatment facility. The high temperatures destroy the organic molecule, while specialized flue gas "scrubbers" are used to neutralize the resulting hydrogen bromide gas[4].
-
Procedure: When the waste container is approximately 75% full, follow your institution's protocol to request a pickup from the Environmental Health and Safety (EHS) department[10]. They will manage the transport to the certified disposal facility.
By adhering to this comprehensive guide, you actively contribute to a culture of safety and responsibility. The principles of hazard recognition, proper segregation, and adherence to a defined disposal workflow are the cornerstones of safe and effective chemical management in a professional laboratory environment.
References
- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 1-(Bromomethyl)-2,4-dimethylbenzene
This document provides essential, immediate safety and logistical information for the handling of 1-(Bromomethyl)-2,4-dimethylbenzene (CAS No: 583-70-0), a compound frequently utilized in organic synthesis. As researchers, scientists, and drug development professionals, a profound understanding of the chemical's properties and the associated risks is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment
This compound, also known as 4-Bromo-m-xylene, is a hazardous substance that demands careful handling.[1] The primary hazards associated with this chemical are:
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[2][3]
-
Irritation: It may cause respiratory irritation upon inhalation.[1][2][4]
-
Toxicity: The compound can be harmful if swallowed, inhaled, or in contact with skin.[4][5]
A thorough risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, agitation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale for each selection.
| Protection Type | Specific Equipment | Standard/Specification | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing severe eye damage.[2][6][7] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Prevents direct skin contact, which can lead to severe burns.[2][8] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes | - | Minimizes exposed skin to prevent accidental contact and protects personal clothing from contamination.[8][9] |
| Respiratory Protection | NIOSH/MSHA approved respirator with organic vapor cartridges | 29 CFR 1910.134 or EN 149 | Required when working outside of a certified chemical fume hood or when there is a potential for exceeding exposure limits.[4][5][9] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment. The following workflow should be followed for all procedures involving this compound.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][11]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the controlled area.
Handling the Chemical
-
Don PPE: Correctly don all required personal protective equipment as outlined in the table above before entering the laboratory.
-
Dispensing: Carefully weigh or measure the required amount of the chemical, avoiding the generation of dust or splashes.
-
During Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Wash hands and any potentially exposed skin thoroughly with soap and water.[2]
Caption: Safe Handling Workflow Diagram
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and seek immediate medical attention.[12]
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[14]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the chemical to become airborne.
-
Contain: Prevent the spill from spreading or entering drains.[9][15]
-
Absorb: For small spills, use an inert absorbent material such as sand or vermiculite.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[9][15]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.[13]
-
Waste Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][5]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company, following all local, regional, and national regulations.[15]
By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific advancement and personal safety go hand in hand.
References
- 1. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. kpb.co.kr [kpb.co.kr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
